3,5-Dimethyl-1H-pyrazole-1-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylpyrazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYLYTKDJRJZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351668 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-15-8 | |
| Record name | 3,5-Dimethyl-1-thiocarboxamidopyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1124-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC51110 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound, with the CAS number 1124-15-8, is a heterocyclic organic compound. It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents and specialized polymers.[1] Its core structure is composed of a pyrazole ring substituted with two methyl groups and a carbothioamide functional group.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₉N₃S |
| Molecular Weight | 155.22 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 160 °C |
| Solubility | Information not available |
| LogP | 0.59164 |
Spectroscopic Data
The structural characterization of this compound is established through various spectroscopic techniques.
¹H NMR Spectroscopy
A freshly prepared solution of the compound in CDCl₃ exhibits the following proton NMR signals:
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.18 | Singlet | 3H | Methyl (Me) |
| 2.73 | Singlet | 3H | Methyl (Me) |
| 5.99 | Singlet | 1H | Pyrazole ring (=CH) |
| 7.26 | Broad Singlet | 1H | Amine (-NH₂) |
| 8.62 | Broad Singlet | 1H | Amine (-NH₂) |
¹³C NMR, IR, and Mass Spectrometry
Table 3: Key Spectroscopic Data
| Technique | Observed Features |
| ¹³C NMR | Data not available in the reviewed literature. |
| IR (Infrared) Spectroscopy | Data not available in the reviewed literature. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with a molecular weight of 155.22 g/mol has been observed. |
Synthesis
The primary synthetic route to this compound is the condensation reaction between acetylacetone and thiosemicarbazide.
Experimental Protocol
A detailed, step-by-step experimental protocol for the synthesis is described as follows:
Materials:
-
Thiosemicarbazide (tsc)
-
Dilute Hydrochloric Acid (HCl)
-
Methanol
-
Acetylacetone
Procedure:
-
A hot solution of thiosemicarbazide in dilute HCl is prepared.
-
This hot solution is then added to a methanolic solution of acetylacetone.
-
The reaction mixture yields a white crystalline product.
This synthesis method has been reported to produce this compound alongside acetyl thiosemicarbazide.
Caption: Synthesis of this compound.
Reactivity and Biological Significance
This compound is primarily utilized as a synthon for creating a variety of heterocyclic compounds.[1] Its derivatives have garnered significant interest due to their wide range of biological activities.
The carbothioamide group and the pyrazole ring system provide reactive sites for further chemical modifications, leading to the synthesis of pyrazoline and 1,3,4-thiadiazine derivatives, among others. These derivatives have been investigated for their potential as:
-
Anticancer agents: Exhibiting cytotoxic activities against various cancer cell lines.
-
Antimicrobial agents: Showing efficacy against different bacterial and fungal strains.
Currently, there is no significant literature available on the direct biological activity or the involvement of this compound in specific signaling pathways. Its primary role appears to be that of a foundational molecule for the development of biologically active derivatives.
Caption: Role as a chemical intermediate.
References
A Comprehensive Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS No. 1124-15-8), a heterocyclic compound of significant interest in medicinal chemistry and polymer science. This document consolidates essential data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes key processes involving this compound. It serves as a critical resource for professionals engaged in drug discovery, chemical synthesis, and materials science, highlighting the compound's role as a versatile synthon for novel therapeutic agents and a functional component in advanced polymerization techniques.
Core Compound Identification and Properties
This compound is a pyrazole derivative featuring a carbothioamide group at the 1-position. This structure serves as a valuable scaffold for the synthesis of more complex heterocyclic systems.
Chemical and Physical Data
The fundamental properties of this compound are summarized below. These computed and experimental values are crucial for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 1124-15-8 | [1][2][3][4] |
| Molecular Formula | C₆H₉N₃S | [2][3] |
| Molecular Weight | 155.22 g/mol | [2][3] |
| Appearance | Powder | [4] |
| Purity | ≥95% | [2] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | [2] |
| logP (octanol-water partition coefficient) | 0.59164 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
Spectral Data
Spectral analysis is fundamental for the structural confirmation of this compound. While specific spectra for the parent compound are compiled from various sources, representative data for closely related derivatives are also informative.
| Spectrum Type | Key Features and Observations |
| ¹H NMR | For derivatives, characteristic signals include singlets for the two methyl groups on the pyrazole ring and a singlet for the pyrazole ring proton. |
| ¹³C NMR | For derivatives, signals corresponding to the methyl carbons, pyrazole ring carbons, and the C=S carbon of the carbothioamide group are typically observed.[5] |
| FT-IR | For related carbothioamides, characteristic peaks include N-H stretching (around 3400 cm⁻¹), C-H stretching, C=N stretching (around 1570 cm⁻¹), and C=S stretching (around 1330 cm⁻¹).[6] |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the compound's molecular weight is a key identifier.[5][7] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is well-established. Below are detailed protocols for its synthesis and for evaluating the biological activity of its derivatives, a common application in drug development.
Synthesis of this compound
This protocol is based on the common synthetic route involving the condensation of a β-diketone with thiosemicarbazide.[1][8]
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Thiosemicarbazide
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol (for recrystallization)
-
Reaction flask, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve thiosemicarbazide in water.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution while stirring.
-
Addition of Diketone: Slowly add an equimolar amount of acetylacetone to the reaction mixture.
-
Reaction: Stir the mixture at room temperature (approximately 20°C) for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Precipitation and Filtration: Upon completion, a precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of this compound.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of pyrazole derivatives against cancer cell lines.[9][10][11]
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, HeLa cervical cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (pyrazole derivative) dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or formazan solubilization solution
-
96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, not exceeding 0.5%) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Applications and Mechanisms of Action
This compound and its derivatives are investigated for a range of applications, from cancer therapeutics to polymer chemistry.
Anticancer and Biological Activity
The pyrazole-carbothioamide scaffold is a key feature in many compounds designed as potential anticancer agents.[6][12] Derivatives have shown significant cytotoxic activity against various human cancer cell lines.
Quantitative Biological Data (Derivatives):
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-linked Pyrazoline | A549 (Lung) | 9.3 | [13] |
| Pyrazole-linked Pyrazoline | A549 (Lung) | 10.2 | [13] |
| Carbothioamide-based Pyrazoline | A549 (Lung) | 13.49 ± 0.17 | [6] |
| Carbothioamide-based Pyrazoline | HeLa (Cervical) | 17.52 ± 0.09 | [6] |
| Pyrazole-1-carbothiohydrazide | HepG2 (Liver) | 5.35 | [12] |
| Pyrazole-1-carbothiohydrazide | A549 (Lung) | 8.74 | [12] |
The mechanism of action for some of these derivatives involves the inhibition of key cellular targets. For instance, certain pyrazole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a critical protein in cancer cell signaling pathways.[13]
Caption: EGFR signaling pathway and inhibition by pyrazole derivatives.
Application in Polymer Science: RAFT Polymerization
Derivatives of 3,5-Dimethyl-1H-pyrazole, specifically 3,5-dimethyl-1H-pyrazole-1-carbodithioates, serve as highly effective Reversible Addition-Fragmentation chain Transfer (RAFT) agents.[14][15] These agents provide excellent control over polymer molecular weight and dispersity, making them valuable in the synthesis of advanced block copolymers for various materials applications.[14] They are noted for their versatility in polymerizing both more activated monomers (MAMs) and less activated monomers (LAMs).[15]
Caption: Generalized workflow of the RAFT polymerization process.
Conclusion
This compound is a cornerstone molecule with significant utility. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for developing a wide array of derivatives. In medicinal chemistry, these derivatives have demonstrated potent anticancer activities, warranting further investigation as potential therapeutics. In polymer science, its related structures provide precise control over polymerization, enabling the creation of novel materials. This guide provides the foundational technical information required for researchers to explore and expand upon the promising applications of this compound.
References
- 1. This compound, TECH synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 1H-Pyrazole-1-carbothioamide,3,5-dimethyl- Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. 3, 5-Dimethyl-1h-Pyrazole-1-Carbothioamide CAS 1124-15-8 - 1124-15-8, 3 5-Dimethyl-1h-Pyrazole-1-Carbothioamide | Made-in-China.com [m.made-in-china.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS No: 1124-15-8). A critical synthon in medicinal chemistry, this pyrazole derivative serves as a foundational scaffold for the development of novel therapeutic agents. This document consolidates crystallographic and spectroscopic data, outlines detailed experimental protocols for its synthesis, and explores its applications in drug discovery and polymer science. All quantitative data is presented in structured tables for clarity, and key structural features are visualized using molecular diagrams.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a pyrazole ring functionalized with two methyl groups at positions 3 and 5, and a carbothioamide group at position 1. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the pyrazole nitrogen atoms and the sulfur atom) makes it a valuable building block for creating molecules with specific biological interactions.
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1124-15-8 | [1] |
| Molecular Formula | C₆H₉N₃S | [2] |
| Molecular Weight | 155.22 g/mol | [2] |
| Appearance | White crystalline product | [2] |
| Melting Point | 160 °C | [2] |
| SMILES | CC1=CC(=NN1C(=S)N)C | [1] |
| Synonyms | 3,5-dimethylpyrazole-1-thiocarboxamide, 3,5-Dimethylpyrazole-1-carbothioic acid amide | [2][3] |
Molecular Geometry and Crystallography
The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[2][3][4] The analysis reveals a largely planar pyrazole ring. The thioamide group exhibits a slight dihedral angle with respect to the pyrazole ring, measured at 8° and 12° for the two crystallographically independent molecules found within the unit cell.[3]
Key structural features from the crystallographic data include:
-
Planar Heterocycle: The five-membered pyrazole ring is essentially planar.
-
Thioamide Conformation: The C=S bond length is approximately 1.650 Å to 1.682 Å.[4]
-
Intermolecular Interactions: The crystal packing is stabilized by intermolecular hydrogen bonds, notably N-H···S interactions, which form a layered structure.[3] Additionally, face-to-face π–π stacking interactions are observed between centrosymmetrically related molecules.[3]
A diagram of the molecular structure is presented below.
Caption: 2D structure of this compound.
Spectroscopic Data
The structure of this compound is further confirmed by various spectroscopic techniques. The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides distinct signals for the methyl groups, the pyrazole ring proton, and the amine protons.
| ¹H NMR Data (CDCl₃) | |
| Chemical Shift (δ ppm) | Assignment & Multiplicity |
| 2.18 | Singlet, 3H (Methyl group) |
| 2.73 | Singlet, 3H (Methyl group) |
| 5.99 | Singlet, 1H (Pyrazole C4-H) |
| 7.26 | Broad Singlet, 1H (NH₂, D₂O exchangeable) |
| 8.62 | Broad Singlet, 1H (NH₂, D₂O exchangeable) |
| Data sourced from Chawla et al. (2007).[2] |
| ¹³C NMR Data (DMSO-d₆) | |
| Chemical Shift (δ ppm) | Assignment |
| 13.31, 13.63 | C₃-CH₃, C₅-CH₃ |
| 110.99 | C₄ |
| 142.08 | C₅ |
| 152.91 | C₃ |
| 185.83 | C=S |
| Data is inferred from closely related structures and may vary slightly.[5] |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to its functional groups.
| IR Spectroscopy Data (KBr, cm⁻¹) | |
| Wavenumber (ν) | Assignment |
| 3386, 3242, 3153 | N-H stretching vibrations of the -NH₂ group |
| 1598, 1571 | C=C and C=N stretching of the pyrazole ring, and N-H bending |
| 800 | C=S stretching vibration |
| Data sourced from Chawla et al. (2007).[2] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 155.22 g/mol .
Experimental Protocols
Synthesis of this compound
The most common and efficient synthesis involves the condensation reaction between acetylacetone and thiosemicarbazide.[2][3]
Caption: Workflow for the synthesis of the title compound.
Protocol:
-
Reagents:
-
Thiosemicarbazide (tsc) (0.92 g, 10 mmol)
-
Acetylacetone (0.51 mL, 5.0 mmol)
-
Hydrochloric acid (2 M, 10 mL)
-
Methanol (10 mL)
-
-
Procedure:
-
Prepare a hot solution of thiosemicarbazide (0.92 g) in dilute hydrochloric acid (10 mL).
-
In a separate flask, prepare a solution of acetylacetone (0.51 mL) in methanol (10 mL).
-
Slowly add the hot thiosemicarbazide solution to the methanolic solution of acetylacetone with continuous stirring.
-
Allow the reaction to proceed at room temperature. A white crystalline product will precipitate out of the solution.
-
Collect the product by filtration, wash with cold water, and dry.
-
-
Yield: This procedure typically affords the product in high yield (approximately 40-85%).[2]
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of more complex molecules with a wide range of pharmacological activities.[6] Its pyrazole-thiosemicarbazone scaffold is a "privileged structure" in medicinal chemistry.
-
Neuroprotective Agents: Derivatives of this compound have been investigated as multi-target ligands for complex diseases such as Alzheimer's. They have shown potential for inhibiting enzymes like acetylcholinesterase (AChE) and BACE1 and have demonstrated neuroprotective effects against beta-amyloid-induced toxicity.[3]
-
Anticancer and Anti-inflammatory Agents: The pyrazole nucleus is a core component of numerous anti-inflammatory and anticancer drugs.[5][7] This synthon is used to create novel heterocyclic systems that are evaluated for cytotoxic activity against various cancer cell lines and for their potential to inhibit inflammatory pathways.[5][8]
-
Antimicrobial Agents: The scaffold is used to synthesize a variety of sulfur- and nitrogen-containing heterocycles, such as 1,3-thiazoline derivatives, which are screened for antibacterial and antifungal properties.[3][9]
-
Polymer Science: In materials science, derivatives such as 3,5-dimethyl-1H-pyrazole-1-carbodithioates act as highly efficient reversible addition-fragmentation chain transfer (RAFT) agents, enabling controlled polymerization for the synthesis of advanced block copolymers.[3]
Conclusion
This compound is a well-characterized and synthetically accessible molecule of significant interest to the scientific community. Its defined molecular structure, confirmed by X-ray crystallography and various spectroscopic methods, combined with its utility as a versatile building block, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and materials science. This guide serves as a centralized resource for researchers seeking to understand and utilize this valuable compound.
References
- 1. This compound | 1124-15-8 | BAA12415 [biosynth.com]
- 2. mathnet.ru [mathnet.ru]
- 3. This compound|CAS 1124-15-8 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One moment, please... [nanobioletters.com]
Spectroscopic and Synthetic Profile of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data currently available for the heterocyclic compound 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by consolidating its known synthetic route and spectral characteristics.
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound confirms its molecular weight and provides insights into its fragmentation pattern under electron ionization.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₉N₃S |
| Molecular Weight | 155.22 g/mol |
| Major Fragment (m/z) | 155 (M⁺) |
A graphical representation of the mass spectrum can be found in specialized databases.
Experimental Protocols
Synthesis of this compound
The primary synthetic route to this compound is the condensation reaction between acetylacetone and thiosemicarbazide. This method is reported to be efficient, with yields as high as 85%.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide and acetylacetone in a 1:1 molar ratio in a suitable solvent such as water or ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid, to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature (approximately 20°C) for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.
General Protocol for Spectroscopic Analysis
To obtain a complete spectroscopic profile of the synthesized this compound, the following standard laboratory procedures can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a sample of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard.
Infrared (IR) Spectroscopy:
-
FTIR Analysis: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
EI-MS: Introduce a small amount of the sample into a mass spectrometer with an electron ionization (EI) source to obtain the mass spectrum and fragmentation pattern.
Visualizations
The following diagrams illustrate the synthesis and analytical workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthesis methodology, experimental protocols, and quantitative data to facilitate its preparation and further investigation in a laboratory setting.
Core Synthesis Pathway: Condensation of Acetylacetone and Thiosemicarbazide
The most direct and widely reported method for the synthesis of this compound is the acid-catalyzed condensation reaction between acetylacetone (2,4-pentanedione) and thiosemicarbazide.[1][2] This reaction proceeds via a cyclization mechanism to form the stable pyrazole ring system with the desired carbothioamide substituent at the N1 position.
The overall reaction can be summarized as follows:
Caption: General synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthesis route.
| Parameter | Value | Reference(s) |
| Yield | 85% | [1] |
| Reaction Temperature | 20°C | [1] |
| Reaction Time | 5 hours | [1] |
| Catalyst | Hydrogen Chloride (HCl) | [1] |
| Solvent | Water | [1] |
Detailed Experimental Protocol
This protocol is a synthesized procedure based on literature findings for the preparation of this compound.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Thiosemicarbazide
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in distilled water.
-
Acidification: To this solution, slowly add a catalytic amount of concentrated hydrochloric acid while stirring.
-
Addition of Acetylacetone: Add acetylacetone dropwise to the acidified solution of thiosemicarbazide.
-
Reaction: Stir the reaction mixture at 20°C for 5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, a precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The crystal structure can be further confirmed by X-ray diffraction.[2]
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis, purification, and characterization of this compound.
References
3,5-Dimethyl-1H-pyrazole-1-carbothioamide literature review
An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide and Its Derivatives
Introduction
This compound (CAS No: 1124-15-8) is a heterocyclic compound featuring a pyrazole ring functionalized with two methyl groups and a carbothioamide moiety.[1] This scaffold is a significant building block in medicinal chemistry and materials science due to its versatile chemical reactivity and wide range of biological activities.[2] Pyrazole-1-carbothioamide derivatives have demonstrated potent anticancer, antimicrobial, antifungal, anti-inflammatory, and enzyme-inhibiting properties, making them a subject of intensive research for the development of novel therapeutic agents.[2][3][4][5] This document provides a comprehensive review of the synthesis, experimental protocols, biological activities, and mechanisms of action associated with this compound and its related structures.
Synthesis and Characterization
The synthesis of pyrazole-1-carbothioamide derivatives is primarily achieved through cyclocondensation reactions. The specific synthesis of this compound involves the reaction of acetylacetone with thiosemicarbazide.[6][7] A more general and widely used approach for related derivatives involves the reaction of chalcones (α,β-unsaturated ketones) with thiosemicarbazide in the presence of a base or an acid catalyst.[3][5][8]
General Synthesis Workflow
Caption: General synthetic routes to pyrazole-1-carbothioamides.
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetylacetone [6][7]
-
Thiosemicarbazide is dissolved in an aqueous solution containing hydrogen chloride.
-
Acetylacetone is added to the solution.
-
The reaction mixture is stirred at 20°C for approximately 5 hours.
-
The resulting precipitate is filtered, washed, and dried to yield this compound. The reported yield is around 85%.[6]
Protocol 2: Synthesis of 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides from Chalcones [5][8]
-
A solution of the appropriate chalcone derivative (1 mmol) is prepared in absolute ethanol (10 mL).
-
Thiosemicarbazide (1.5 mmol) is added to the solution, followed by an aqueous solution of a base (e.g., 40% NaOH, 1 mL).
-
The mixture is heated under reflux for a period ranging from 4 to 12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3][9]
-
After completion, the reaction mixture is cooled and poured into crushed ice.
-
The formed precipitate is filtered, washed with distilled water, dried, and recrystallized from ethanol to obtain the pure product.[8]
Characterization: The structures of the synthesized compounds are typically confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry.[8][9] Purity is often assessed by elemental analysis or High-Performance Liquid Chromatography (HPLC).[3]
Biological Activities and Efficacy
Derivatives of this compound exhibit a broad spectrum of biological activities. The quantitative data for these activities are summarized below.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of pyrazole-1-carbothioamide derivatives against various human cancer cell lines.[3][10] The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[11][12][13]
Table 1: Anticancer Activity (IC₅₀ Values) of Pyrazole-1-carbothioamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrazoline Derivative 3a | A549 (Lung) | 13.49 ± 0.17 | [3] |
| Pyrazoline Derivative 3a | HeLa (Cervical) | 17.52 ± 0.09 | [3] |
| Pyrazoline Derivative 3h | A549 (Lung) | 22.54 ± 0.25 | [3] |
| Pyrazoline Derivative 3h | HeLa (Cervical) | 24.14 ± 0.86 | [3] |
| 1,3,4-Thiadiazine Derivative 17 | HepG2 (Liver) | 5.35 | [11][12][13][14] |
| 1,3,4-Thiadiazine Derivative 17 | A549 (Lung) | 8.74 | [11][12][13][14] |
| Pyrazole Nucleoside 4b | MCF-7 (Breast) | 8.5 ± 0.72 (µg/mL) | [15] |
| Pyrazole Nucleoside 4b | HepG2 (Liver) | 9.4 ± 0.84 (µg/mL) | [15] |
| Pyrazole Nucleoside 4b | HCT-116 (Colon) | 11.7 ± 0.89 (µg/mL) |[15] |
Experimental Protocol 3: MTT Assay for Cytotoxicity [12][15]
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).
-
After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial and Antifungal Activity
The carbothioamide moiety is crucial for the antimicrobial and antifungal properties of these compounds. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[5][16][17]
Table 2: Antimicrobial Activity (MIC Values) of Pyrazole-1-carbothioamide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Derivative 5c | S. aureus | 10 | [5] |
| Derivative 5c | E. coli | 10 | [5] |
| Derivative 5c | B. subtilis | 15 | [5] |
| Derivative 5a | S. aureus | 15 | [5] |
| Derivative 5a | E. coli | 15 | [5] |
| Pyrazole 1b | A. baumannii (MDR) | 512 | [18] |
| Pyrazole 1d | A. baumannii (MDR) | 512 |[18] |
Table 3: Antifungal Activity (MIC Values) of Pyrazole-1-carbothioamide Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazolone Derivative A7 | C. glabrata | 0.00012 | [19] |
| Pyrazolone Derivative A7 | C. neoformans | 0.00012 | [19] |
| Derivative 5c | A. niger | 15 | [5] |
| Derivative 5b | A. flavus | 15 | [5] |
| Derivative 5b | A. niger | 20 | [5] |
| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | C. albicans | 62.5 | [17] |
| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | C. tropicalis | 125 |[17] |
Experimental Protocol 4: Broth Microdilution for MIC Determination [18]
-
A serial two-fold dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Enzyme Inhibition
Certain derivatives have been identified as potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases, including neurodegenerative disorders and inflammation.[2][20]
Table 4: Enzyme Inhibition (IC₅₀ Values) of Pyrazole-1-carboxamidine (PCA) Derivatives
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1H-Pyrazole-1-carboxamidine (PCA) | iNOS | 0.2 | [20] |
| 1H-Pyrazole-1-carboxamidine (PCA) | eNOS | 0.2 | [20] |
| 1H-Pyrazole-1-carboxamidine (PCA) | nNOS | 0.2 | [20] |
| 4-methyl-PCA | iNOS | 2.4 | [20] |
| 3-methyl-PCA | iNOS | 5.0 |[20] |
Mechanisms of Action
The diverse biological activities of pyrazole-1-carbothioamides stem from multiple mechanisms of action. In silico molecular docking studies are often employed to predict the binding interactions between these compounds and their biological targets.[4][15]
Biological Screening and MOA Workflow
Caption: Workflow for biological evaluation and mechanism of action studies.
-
Anticancer Mechanism: Some pyrazoline derivatives have been shown to interact with DNA through non-covalent binding, which may be responsible for their anticancer activity.[3] Another proposed mechanism involves the induction of apoptosis and the inhibition of protein kinases that are crucial for cancer cell proliferation.[10][21]
-
Antifungal Mechanism: A novel mechanism was identified for a pyrazolone-carbothioamide derivative, which was found to disrupt the iron homeostasis in fungal cells. This disruption leads to oxidative stress damage by accumulating reactive oxygen species (ROS) and lipid peroxides, ultimately causing fungal cell death.[19] Other studies suggest that these compounds may interfere with the fungal cell wall or membrane.[22]
-
Enzyme Inhibition Mechanism: For nitric oxide synthase (NOS), pyrazole-1-carboxamidines act as competitive inhibitors with respect to the L-arginine substrate.[20] Molecular docking studies on other enzymes, like carbonic anhydrase, show that the sulfonamide group on some derivatives interacts directly with the Zn²⁺ ion in the active site, leading to potent inhibition.[23]
Potential Mechanisms of Action Diagram
Caption: Potential molecular mechanisms of pyrazole-1-carbothioamides.
Conclusion
This compound and its derivatives represent a versatile and highly promising class of heterocyclic compounds. Their straightforward synthesis, coupled with a wide array of potent biological activities, positions them as valuable leads in drug discovery and development. The research highlights significant potential in creating novel anticancer, antifungal, and antibacterial agents. Future work will likely focus on optimizing the structure-activity relationships to enhance efficacy and selectivity, as well as further elucidating their precise mechanisms of action to develop targeted therapeutic strategies.
References
- 1. This compound | CAS 1124-15-8 [matrix-fine-chemicals.com]
- 2. This compound|CAS 1124-15-8 [benchchem.com]
- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. This compound, TECH synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. scispace.com [scispace.com]
- 10. srrjournals.com [srrjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its core structure, integrating a pyrazole ring with a carbothioamide moiety, serves as a key scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on experimental protocols, quantitative data, and logical workflows relevant to researchers in drug development.
Introduction and Historical Context
The synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a foundational reaction in heterocyclic chemistry, first reported by Ludwig Knorr in 1883. The specific synthesis of this compound, derived from the reaction of acetylacetone with thiosemicarbazide, is a logical extension of this classical methodology. While the precise first synthesis is not definitively documented in readily available literature, systematic studies of pyrazole-1-carbothioamides and related compounds appear to have been undertaken in the mid-20th century.
Modern research continues to explore the utility of this compound as a precursor for novel therapeutic agents, including those with potential neuroprotective, antibacterial, antifungal, and anticancer properties. Its derivatives are also investigated as reversible addition-fragmentation chain transfer (RAFT) agents in polymer science.[1]
Synthesis of this compound
The primary and most widely reported method for the synthesis of this compound is the cyclocondensation reaction of acetylacetone (2,4-pentanedione) with thiosemicarbazide.
General Reaction Scheme
The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable pyrazole ring.
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol
This protocol is a composite of methodologies reported in the literature, providing a reliable method for the laboratory-scale synthesis of this compound.[2]
Materials:
-
Acetylacetone (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Water or Ethanol (solvent)
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide in the chosen solvent (water or ethanol).
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
To this stirring solution, add acetylacetone dropwise at room temperature (20°C).
-
Continue stirring the reaction mixture for approximately 5 hours. A precipitate may form during this time.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Physicochemical and Spectroscopic Data
While extensive quantitative data for the core compound is not aggregated in a single source, the following table summarizes key identifiers and reported data points.
| Property | Value | Reference |
| CAS Number | 1124-15-8 | [1][2] |
| Molecular Formula | C6H9N3S | [2] |
| Molecular Weight | 155.22 g/mol | [2] |
| Appearance | Crystalline solid | General |
| Yield (Reported) | 85% | [2] |
Biological and Pharmacological Activities
The biological activity of this compound itself is not extensively documented with quantitative metrics in publicly available literature. However, this scaffold is a cornerstone in the development of a multitude of biologically active derivatives. The broader class of pyrazole-1-carbothioamides has demonstrated a wide range of pharmacological potential.
Antimicrobial and Antifungal Activity
Derivatives of pyrazole-1-carbothioamide have been investigated for their efficacy against various bacterial and fungal strains. For instance, certain substituted pyrazole carbothioamides have shown inhibitory activity against Staphylococcus aureus, Escherichia coli, and various fungal species. The core structure is considered a valuable pharmacophore in the design of new antimicrobial agents.
Anticancer Potential
Numerous studies have focused on the synthesis of this compound derivatives as potential anticancer agents. These compounds are often evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is an active area of research, with some studies suggesting multi-target inhibitory pathways.
Other Therapeutic Areas
The versatility of the this compound scaffold has led to its exploration in other therapeutic areas, including as a synthon for developing multi-target ligands for complex diseases like Alzheimer's.[1]
Experimental Workflows and Logical Relationships
The development of new therapeutic agents based on the this compound core typically follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the development of drugs based on the title compound.
Conclusion
This compound is a historically significant and synthetically accessible compound that continues to play a vital role in modern chemical research. While detailed biological data on the core molecule is limited, its importance as a scaffold for generating diverse and potent derivatives is well-established. This guide provides a foundational understanding for researchers looking to leverage this versatile compound in their drug discovery and development endeavors. Further exploration into early chemical literature may provide a more definitive timeline of its initial discovery and characterization.
References
An In-depth Technical Guide on 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS No. 1124-15-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information on structurally related pyrazole and thiourea derivatives to infer its likely physicochemical properties. Standard experimental protocols for determining solubility and assessing stability are detailed to guide researchers in generating specific data for this compound.
Introduction
This compound is a pyrazole-based compound featuring a carbothioamide functional group. The pyrazole ring is a common scaffold in many biologically active compounds, and the thiourea moiety is known to participate in various chemical reactions and biological interactions. This compound serves as a valuable precursor in the synthesis of more complex heterocyclic systems with potential applications in drug discovery and as a ligand in coordination chemistry. A thorough understanding of its solubility and stability is crucial for its effective use in research and development, including for reaction optimization, formulation development, and predicting its environmental fate.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17514-64-2 | N/A |
| Molecular Formula | C₆H₉N₃S | [1] |
| Molecular Weight | 155.22 g/mol | [1] |
| Calculated LogP | 0.59164 | [1] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Note: The CAS number 1124-15-8 is also associated with this compound in some databases.[1]
Solubility Profile
Predicted and Inferred Solubility
The calculated LogP value of 0.59164 suggests that the compound is moderately lipophilic.[1] This indicates that it is likely to have limited solubility in water and higher solubility in organic solvents. Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water. The presence of the dimethylpyrazole group and the carbothioamide moiety will influence the overall polarity and hydrogen bonding capacity of the molecule, thereby affecting its solubility.
Experimental Protocol for Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended.
Objective: To determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, dimethyl sulfoxide (DMSO), acetonitrile, acetone)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Workflow for Solubility Determination:
Figure 1: Experimental workflow for determining the solubility of this compound.
Data Presentation:
The results should be summarized in a table as shown below.
Table 2: Solubility of this compound at [Temperature]
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | ||
| Methanol | ||
| Ethanol | ||
| DMSO | ||
| Acetonitrile | ||
| Acetone |
Stability Profile
General Stability Considerations for Thiourea and Pyrazole Derivatives
Specific stability data for this compound is not currently available. However, the chemical literature on thiourea and pyrazole derivatives provides insights into potential degradation pathways.
Thiourea derivatives are known to be susceptible to:
-
Oxidation: The sulfur atom in the thiourea group can be oxidized, leading to the formation of various products, including the corresponding urea derivative.
-
Hydrolysis: The carbothioamide bond can be hydrolyzed, particularly under acidic or basic conditions, to yield the corresponding amine and other degradation products.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation.
Pyrazole derivatives are generally considered to be relatively stable aromatic heterocycles. However, the substituents on the pyrazole ring can influence their stability.
Recommended Stability Testing Protocol (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods. The following protocol outlines a general approach for the forced degradation of this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water, Methanol, or other suitable solvent
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
Workflow for Forced Degradation Studies:
Figure 2: General workflow for forced degradation studies.
Data Presentation:
The results of the stability studies should be presented in a clear and organized manner.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagents and Conditions | Observation | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | |||
| Base Hydrolysis | 0.1 M NaOH at 60 °C | |||
| Oxidation | 3% H₂O₂ at room temp. | |||
| Thermal (Solid) | 80 °C | |||
| Thermal (Solution) | 80 °C in [Solvent] | |||
| Photostability | UV/Vis light exposure |
Signaling Pathways and Biological Interactions
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways. However, pyrazole and thiourea derivatives are known to interact with various biological targets. Further research is required to elucidate any potential biological activity and associated signaling pathways for this particular compound.
Conclusion
This technical guide has summarized the currently available, though limited, information on the solubility and stability of this compound. The provided experimental protocols offer a framework for researchers to generate the necessary quantitative data to fully characterize this compound. A comprehensive understanding of its solubility and stability will be instrumental in unlocking its full potential in various scientific and industrial applications.
References
Unlocking the Therapeutic Potential of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide on the Potential Research Avenues for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, a Promising Heterocyclic Scaffold for Drug Discovery.
This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the core research areas for this compound and its derivatives. This document summarizes the synthesis, potential biological activities, and prospective mechanisms of action, providing a solid foundation for future investigations in medicinal chemistry and pharmacology. The pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs, and the carbothioamide moiety is known to contribute to a wide range of biological effects. The strategic combination of these two functionalities in this compound presents a compelling case for its exploration as a lead compound in various therapeutic areas.
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward condensation reaction. A common and efficient method involves the reaction of thiosemicarbazide with acetylacetone. This reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid, in a suitable solvent like water or ethanol. The reaction mixture is heated to facilitate the cyclization and formation of the pyrazole ring.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Thiosemicarbazide
-
Acetylacetone (2,4-pentanedione)
-
Hydrochloric acid (concentrated)
-
Water or Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve thiosemicarbazide in water or ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
To this stirred solution, add an equimolar amount of acetylacetone dropwise.
-
Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude product by filtration and wash with cold solvent.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
-
Potential Research Areas and Biological Activities
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyrazole-1-carbothioamide derivatives has demonstrated significant potential in several key therapeutic areas. These findings strongly suggest that the parent compound is a valuable starting point for derivatization and further investigation.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of pyrazole-1-carbothioamide derivatives against a variety of cancer cell lines.[1][2][3] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5]
Potential Molecular Targets and Mechanisms:
-
Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase and Carbonic Anhydrases (CAs).[6][7][8] EGFR is a key regulator of cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy.[8] Carbonic anhydrases are involved in pH regulation, which is often dysregulated in tumors, making them an attractive target.[6][9]
-
Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[1]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[1]
Table 1: Cytotoxicity of Selected Pyrazole-1-carbothioamide Derivatives against Cancer Cell Lines
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A549 (Lung) | Not specified, but noted as promising | [1] |
| 3-(4-bromo-phenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A549 (Lung) | Not specified, but noted as promising | [1] |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | [1] |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 16.02 | [1] |
| Pyrazole-benzamide derivative | HCT-116 (Colon) | 7.74 - 82.49 (µg/mL) | [1] |
| Pyrazole-benzamide derivative | MCF-7 (Breast) | 4.98 - 92.62 (µg/mL) | [1] |
| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | [3] |
| Pyrazole derivative 5b | MCF-7 (Breast) | 1.7 | [3] |
| Pyrazole derivative 5b | A549 (Lung) | 0.69 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]
-
Antimicrobial Activity
Pyrazole-1-carbothioamide derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[12][13][14] The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and this class of compounds represents a promising starting point.
Table 2: Antimicrobial Activity of Selected Pyrazole-1-carbothioamide Derivatives
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive & Gram-negative bacteria | 62.5 - 125 | [12] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | 2.9 - 7.8 | [12] |
| Pyrazole derivative 24 | S. aureus | 16 (µg/L) | [14] |
| Pyrazole derivative 25 | S. aureus | 16 (µg/L) | [14] |
| 5a | S. aureus | 15 | [15] |
| 5c | S. aureus | 10 | [15] |
| 5a | E. coli | 15 | [15] |
| 5c | E. coli | 10 | [15] |
| 5b | A. niger | 15 | [15] |
| 5c | A. niger | 20 | [15] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][18]
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
96-well microtiter plates
-
Test compound
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
-
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related pyrazole derivatives, several signaling pathways and molecular targets can be proposed as areas of investigation for this compound.
EGFR Signaling Pathway
As mentioned, EGFR is a key target for many anticancer pyrazole derivatives. Inhibition of EGFR can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.[7][8]
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases, particularly isoforms that are overexpressed in tumors like CA IX and XII, is another promising avenue of research.[6][9][19] By inhibiting these enzymes, pyrazole-1-carbothioamide derivatives could disrupt the pH balance of cancer cells, leading to their death.
Future Directions and Conclusion
This compound represents a versatile and promising scaffold for the development of new therapeutic agents. Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis and comprehensive biological screening of this compound itself to establish a baseline of activity.
-
Structure-Activity Relationship (SAR) Studies: The systematic synthesis of a library of derivatives to explore the SAR and optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects, including target identification and validation.
-
In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. A Potent EGFR Inhibitor, N-Phenyl Pyrazoline Derivative Suppresses Aggressiveness and Cancer Stem Cell-Like Phenotype of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. meddocsonline.org [meddocsonline.org]
- 15. nanobioletters.com [nanobioletters.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: One-Pot Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
Introduction
3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, incorporating both a pyrazole ring and a carbothioamide functional group, makes it a versatile precursor for the synthesis of more complex molecules, including various sulfur and nitrogen-containing heterocycles. Derivatives of pyrazole-1-carbothioamide have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines a detailed protocol for a one-pot synthesis of this compound, designed for researchers in drug discovery and chemical synthesis.
Principle of the Method
The synthesis is achieved through a sequential one-pot reaction. Initially, 3,5-dimethylpyrazole is formed in situ by the condensation of acetylacetone with hydrazine hydrate. Subsequently, without isolation of the intermediate, the pyrazole reacts with an in situ generated isothiocyanic acid to yield the final product, this compound. This one-pot approach offers advantages in terms of efficiency, reduced waste, and simplified experimental setup compared to multi-step procedures.
Applications
-
Medicinal Chemistry Synthon: This compound serves as a key intermediate for the synthesis of novel therapeutic agents. The pyrazole-carbothioamide scaffold is a privileged structure in drug discovery, with derivatives being investigated for a range of pharmacological activities.
-
Heterocyclic Synthesis: It is a crucial starting material for the preparation of various fused heterocyclic systems, such as pyrazolo[1,5-c][1][2][3]thiadiazines and thiazole derivatives, which are of interest for their potential biological activities.
-
Agrochemical Research: Pyrazole derivatives are widely used in the agrochemical industry. This compound can be a precursor for the development of new herbicides, fungicides, and insecticides.
Experimental Protocol: One-Pot Synthesis of this compound
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Acetylacetone (2,4-pentanedione) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Hydrazine hydrate (64-65% N₂H₄) | Reagent Grade | Sigma-Aldrich |
| Potassium thiocyanate | ACS Reagent, ≥99% | Sigma-Aldrich |
| Hydrochloric acid, concentrated | ACS Reagent, 37% | Fisher Scientific |
| Ethanol (200 proof) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Diethyl ether | ACS Reagent | Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Laboratory Grade | - |
Instrumentation
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
¹H NMR Spectrometer
Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.
-
Formation of 3,5-Dimethylpyrazole (in situ):
-
To the flask, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).
-
Begin stirring and allow the solution to cool to 0-5 °C.
-
Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
-
Formation of Carbothioamide:
-
In a separate beaker, dissolve potassium thiocyanate (9.72 g, 0.1 mol) in 20 mL of water.
-
Cool the reaction flask back to 0-5 °C in an ice bath.
-
Slowly add the potassium thiocyanate solution to the reaction mixture.
-
Add concentrated hydrochloric acid (8.3 mL, 0.1 mol) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.
-
A solid precipitate should form. If not, stir the solution vigorously for 30 minutes.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
To neutralize any remaining acid, wash the solid with a small amount of cold, saturated sodium bicarbonate solution, followed by another wash with cold water.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white to off-white crystalline solid.
-
Characterization Data (Expected)
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | 145-148 °C |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H), ~1550 (C=N), ~1350 (C=S) |
| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H, CH₃), ~2.5 (s, 3H, CH₃), ~6.0 (s, 1H, pyrazole-H), ~8.0 (br s, 2H, NH₂) |
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Application as a Synthetic Intermediate
Caption: Synthetic utility of this compound as an intermediate.
References
Application Notes and Protocols: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide from Acetylacetone
Introduction
3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The synthesis of this compound from readily available starting materials like acetylacetone and thiosemicarbazide provides a straightforward route to a versatile scaffold for further chemical modification and biological screening. These notes provide a detailed protocol for this synthesis, aimed at researchers and scientists in the field.
Reaction Principle
The synthesis involves a cyclocondensation reaction between a 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), and thiosemicarbazide. The reaction proceeds via the initial formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the final this compound product.[4][5] The presence of an acid catalyst can facilitate the reaction.[6][7]
Experimental Protocols
Materials and Reagents
-
Acetylacetone (2,4-pentanedione), C₅H₈O₂
-
Thiosemicarbazide, CH₅N₃S
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol (EtOH), absolute
-
Deionized Water (H₂O)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Melting point apparatus
-
Spectroscopic instruments for characterization (FTIR, NMR)
Protocol 1: Aqueous Acid-Catalyzed Synthesis
This protocol is based on the reaction conditions described for the synthesis of this compound.[8]
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiosemicarbazide (0.05 mol) in 100 mL of deionized water.
-
Addition of Reagents : To the stirring solution, add acetylacetone (0.05 mol) followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).
-
Reaction : Stir the reaction mixture vigorously at room temperature (~20-25 °C) for 5-6 hours.
-
Product Isolation : Upon completion of the reaction (monitored by TLC if desired), the solid product will precipitate out of the solution.
-
Filtration and Washing : Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any unreacted starting materials and acid.
-
Drying : Dry the collected solid in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Recrystallization (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
Protocol 2: Synthesis via Reflux in Ethanol
This protocol is adapted from the synthesis of the intermediate, acetylacetone thiosemicarbazone, which can cyclize to the desired product upon extended heating or acid catalysis.[4]
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiosemicarbazide (0.05 mol, 4.56 g) in approximately 100 mL of absolute ethanol by gently heating.
-
Addition of Acetylacetone : To the refluxing solution, add a solution of acetylacetone (0.05 mol, 5.1 mL) in 50 mL of ethanol dropwise over 15 minutes.
-
Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours at approximately 60-80 °C.
-
Cooling and Precipitation : After the reflux period, reduce the volume of the reaction mixture by about half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Isolation and Purification : Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Data Presentation
Table 1: Summary of Reaction Parameters
| Parameter | Protocol 1 (Aqueous HCl) | Protocol 2 (Ethanol Reflux) |
| Starting Materials | Acetylacetone, Thiosemicarbazide | Acetylacetone, Thiosemicarbazide |
| Solvent | Water | Ethanol |
| Catalyst | Hydrochloric Acid | None (Thermal) |
| Temperature | 20-25 °C | ~60-80 °C (Reflux) |
| Reaction Time | 5-6 hours | 4-6 hours |
| Reported Yield | ~85%[8] | High (Intermediate yield 90%[4]) |
Table 2: Characterization Data for this compound
| Property | Observed Value |
| Molecular Formula | C₆H₉N₃S |
| Molecular Weight | 155.22 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Specific data not found in initial search, requires experimental determination. |
| FTIR (cm⁻¹) | Expected peaks: N-H stretch (~3400-3200), C=N stretch (~1600), C=S stretch (~1300) |
| ¹H NMR (ppm) | Expected signals: two singlets for methyl groups, a singlet for the pyrazole C4-H, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR (ppm) | Expected signals: carbons of the pyrazole ring, methyl carbons, and the C=S carbon. |
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and isolation of the target compound.
References
- 1. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 8. This compound, TECH synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The versatile pyrazole scaffold serves as a key pharmacophore in numerous approved drugs, such as the anti-inflammatory agent celecoxib. This document provides detailed experimental protocols for three common and effective methods for synthesizing pyrazole derivatives: a four-component reaction for pyranopyrazoles, the Knorr pyrazole synthesis for 1-adamantyl-pyrazoles, and a Claisen-Schmidt condensation for producing pyrazole-based chalcones.
General Experimental Workflow
The synthesis and evaluation of novel pyrazole derivatives typically follow a structured workflow, from the initial reaction to biological screening. This process ensures the efficient and systematic development of new chemical entities.
Caption: General workflow for the synthesis, characterization, and biological evaluation of pyrazole derivatives.
Protocol 1: Four-Component Synthesis of Pyranopyrazoles
This protocol describes a one-pot, four-component reaction for the synthesis of pyranopyrazole derivatives, which are known for their diverse biological activities.[2][3][4][5] This method is highly efficient and environmentally friendly, often utilizing water as a solvent.[4]
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).
-
Solvent and Catalyst: Add water (5 mL) and a catalytic amount of an organocatalyst such as citric acid (20 mol%) or sodium benzoate (2.5 mol%).[4]
-
Reaction Conditions: Stir the reaction mixture at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate. Filter the crude product, wash with water to remove the catalyst, and air-dry. Further purification can be achieved by recrystallization from ethanol.
Quantitative Data:
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Citric Acid | 80 | 15-25 | 85-95 |
| Sodium Benzoate | 25-60 | 30-120 | 45-92 |
| [bmim]OH | 50-60 | 5-10 | ~95 |
| Baker's Yeast | Ambient | 2-4 hours | 82-94 |
Protocol 2: Knorr Synthesis of 1-Adamantyl-pyrazoles
The Knorr pyrazole synthesis is a classic and efficient method for preparing pyrazoles through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7][8][9] This protocol details the synthesis of 1-adamantyl-pyrazoles, which are of interest in medicinal chemistry due to the lipophilic and rigid nature of the adamantyl group.
Experimental Protocol:
-
Hydrazine Preparation: Dissolve 1-adamantylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Base Addition: Add triethylamine or sodium acetate (1.1 eq) to the solution to neutralize the hydrochloride and free the 1-adamantylhydrazine base. Stir for 10-15 minutes at room temperature.
-
Dicarbonyl Addition: To the stirring solution, add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.05 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product. Purify by column chromatography or recrystallization.
Quantitative Data:
| 1,3-Dicarbonyl Compound | Solvent | Catalyst | Time (h) | Yield (%) |
| Acetylacetone | Ethanol | Acetic Acid | 4-6 | Good to Excellent |
| Ethyl Acetoacetate | Ethanol | Acetic Acid | 4-6 | Good to Excellent |
Protocol 3: Claisen-Schmidt Condensation for Pyrazole-based Chalcones
This protocol outlines the synthesis of pyrazole-based chalcones via a Claisen-Schmidt condensation.[10][11][12] Chalcones are important intermediates for the synthesis of various heterocyclic compounds, including pyrazolines, and exhibit a wide range of biological activities.[13]
Experimental Protocol:
-
Reactant Mixture: Dissolve 4-formyl pyrazole (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide, to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.
-
Workup and Purification: Once the reaction is complete, pour the reaction mixture into crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
| Base | Solvent | Temperature | Time | Yield (%) |
| aq. KOH | Ethanol | Room Temp. | 2-4 h | 70-85 |
| aq. NaOH | PEG-400 | Not specified | Not specified | Good to Excellent |
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Many pyrazole derivatives exhibit anti-inflammatory properties through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][14][15] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[14][15] The diagram below illustrates the COX-2 signaling pathway and the inhibitory action of pyrazole derivatives like Celecoxib.
Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 11. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. japsonline.com [japsonline.com]
- 13. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Application Notes and Protocols: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide as a Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a versatile heterocyclic compound that serves as a crucial building block in the field of medicinal chemistry. Its structure, incorporating both a pyrazole ring and a thiourea-like motif (carbothioamide), makes it an excellent precursor for the synthesis of a wide array of derivatives with significant pharmacological potential.[1] Pyrazole-based compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral properties.[2][3][4][5] The thiosemicarbazone scaffold, a key feature of this precursor, is actively explored for developing ligands targeting complex diseases.[1] These attributes make this compound a molecule of high interest for the design and development of novel therapeutic agents.[6]
Synthesis of the Precursor: this compound
The most common and efficient method for synthesizing this compound is through the cyclocondensation reaction of acetylacetone with thiosemicarbazide.[7][8] This reaction, a variation of the Knorr pyrazole synthesis, provides a straightforward route to the desired pyrazole core.
Experimental Protocol 1: Synthesis of this compound
Materials:
-
Acetylacetone (Pentane-2,4-dione)
-
Thiosemicarbazide
-
Hydrochloric acid (HCl) or Glacial Acetic Acid (as catalyst)[7][9]
-
Ethanol or Water[7]
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Equipment for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in water or ethanol.[7]
-
Reagent Addition: To this solution, add acetylacetone (1.0-1.2 equivalents) dropwise while stirring.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux for a specified period (typically several hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7][9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.[9]
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[9]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[9]
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure compound.[9]
Applications as a Precursor in Medicinal Chemistry
The pyrazole-1-carbothioamide scaffold is a privileged structure for generating derivatives with diverse biological activities. The presence of the reactive carbothioamide group allows for a variety of chemical transformations, leading to novel compounds with potential therapeutic applications.
Derivatives of this compound have shown significant promise as anticancer agents. These compounds often exert their effects through mechanisms such as the induction of apoptosis and the inhibition of key signaling pathways, like the Epidermal Growth Factor Receptor (EGFR) kinase pathway.[10][11]
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Derivative 3a | A549 (Lung) | 13.49 ± 0.17 | Induces Apoptosis, DNA Intercalation | [10] |
| HeLa (Cervical) | 17.52 ± 0.09 | [10] | ||
| Derivative 3h | A549 (Lung) | 22.54 ± 0.25 | Induces Apoptosis, DNA Intercalation | [10] |
| HeLa (Cervical) | 24.14 ± 0.86 | [10] | ||
| Derivative 6h | A549 (Lung) | 9.3 | EGFR Kinase Inhibition (IC50 = 1.66 µM) | [11][12] |
| Derivative 6j | A549 (Lung) | 10.2 | EGFR Kinase Inhibition (IC50 = 1.9 µM) | [11][12] |
| Derivative 17 | HepG2 (Liver) | 5.35 | Induces Apoptosis | [13][14][15] |
| | A549 (Lung) | 8.74 | |[13][14][15] |
Experimental Protocol 2: Synthesis of Pyrazole-linked Pyrazoline Carbothioamides (Anticancer)
This protocol is a general representation based on the synthesis of pyrazoline analogs from chalcones, which are in turn synthesized and then reacted with a hydrazine derivative.[6]
Step 2a: Synthesis of Chalcone Intermediate
-
Dissolve an appropriate aromatic aldehyde and an aromatic ketone (e.g., a pyrazole-substituted acetophenone) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH) and stir the mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Step 2b: Cyclization to Pyrazoline Carbothioamide
-
Reflux a mixture of the synthesized chalcone (1.0 eq.) and thiosemicarbazide (1.2 eq.) in ethanol containing a catalytic amount of a base (e.g., NaOH or piperidine) for 4-6 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The resulting solid is filtered, washed with water, dried, and purified by recrystallization to yield the final pyrazoline carbothioamide derivative.
The pyrazole carbothioamide core is also a key pharmacophore for the development of novel antimicrobial agents.[16] Derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[2][17]
Table 2: Antimicrobial Activity of Pyrazole Carbothioamide Derivatives
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound 5a | S. aureus | 15 | [16] |
| E. coli | 15 | [16] | |
| Compound 5b | S. aureus | 15 | [16] |
| E. coli | 15 | [16] | |
| A. niger | 15 | [16] | |
| A. flavus | 20 | [16] | |
| Compound 5c | S. aureus | 10 | [16] |
| E. coli | 10 | [16] | |
| B. subtilis | 15 | [16] | |
| A. flavus | 15 | [16] | |
| Hydrazone 21a | S. aureus | 62.5 | [17] |
| B. subtilis | 62.5 | [17] | |
| K. pneumoniae | 125 | [17] | |
| E. coli | 125 | [17] | |
| A. niger | 2.9 | [17] |
| | C. albicans | 7.8 |[17] |
Experimental Protocol 3: Synthesis of 1,3,4-Thiadiazine Derivatives (Antimicrobial/Anticancer)
This protocol describes the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with α-haloketones to form 1,3,4-thiadiazine derivatives, which have shown biological activity.[13][14]
Materials:
-
3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide (starting material, synthesized from the title precursor)
-
An appropriate α-haloketone (e.g., phenacyl bromide or a derivative)
-
Ethanol
-
Triethylamine (as a base)
Procedure:
-
Reaction Setup: Dissolve 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1.0 eq.) in ethanol in a round-bottom flask.
-
Reagent Addition: Add the α-haloketone (1.0 eq.) to the solution.
-
Base Addition: Add a catalytic amount of triethylamine.
-
Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization to yield the pure 1,3,4-thiadiazine derivative.[13][14]
Visualizations
Caption: General workflow for synthesizing and derivatizing the precursor.
Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.
Caption: Bioactive derivatives from the pyrazole carbothioamide precursor.
References
- 1. This compound|CAS 1124-15-8 [benchchem.com]
- 2. ijraset.com [ijraset.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, TECH synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. nanobioletters.com [nanobioletters.com]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide in Heterocyclic Synthesis
Abstract:
This document provides detailed application notes and experimental protocols for the use of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide and its closely related derivative, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, as versatile building blocks in heterocyclic synthesis. The focus is on the preparation of various nitrogen- and sulfur-containing heterocycles, including 1,3,4-thiadiazine and pyrazole derivatives, which have shown potential as anti-tumor agents. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction
This compound is a valuable scaffold in organic synthesis, serving as a precursor for a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the pyrazole ring and the carbothioamide moiety, allows for diverse chemical transformations. This document outlines its application in the synthesis of novel heterocyclic systems, with a particular emphasis on one-pot reactions that offer efficiency and atom economy. The synthesized compounds have been investigated for their biological activities, demonstrating the potential of this starting material in the development of new therapeutic agents.
Key Applications
The primary application of this compound and its carbothiohydrazide derivative lies in their utility as synthons for constructing more complex molecular architectures. Key applications include:
-
Synthesis of 1,3,4-Thiadiazine Derivatives: Reaction with α-haloketones provides a straightforward route to 1,3,4-thiadiazine rings, which are known to exhibit a range of biological activities.[1][2][3][4]
-
Formation of Novel Pyrazole Scaffolds: Condensation reactions with 1,3-dicarbonyl compounds lead to the formation of new pyrazole-containing molecules.[1][2][4]
-
One-Pot Synthesis of Biologically Active Compounds: The use of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide in one-pot syntheses allows for the efficient creation of derivatives with potential anti-tumor properties against cell lines such as liver carcinoma (HepG2) and lung carcinoma (A549).[1][2][3][4]
Experimental Protocols
The following protocols are based on established literature procedures and provide detailed steps for the synthesis of various heterocyclic compounds from 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, a readily accessible derivative.
Protocol 1: Synthesis of Pyrazole Derivatives from 1,3-Diketones
This protocol describes the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with 1,3-diphenylpropane-1,3-dione.
Materials:
-
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide
-
1,3-diphenylpropane-1,3-dione
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware for reflux and filtration
-
Ice bath
Procedure:
-
In a round-bottom flask, combine 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (2 mmol, 0.340 g) and 1,3-diphenylpropane-1,3-dione (2 mmol, 0.448 g) in 20 mL of ethanol or glacial acetic acid.[1]
-
Heat the mixture to reflux and maintain for 5 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into an ice-water bath to precipitate the solid product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the solid product. For further purification, recrystallization from a suitable solvent can be performed.
Protocol 2: Synthesis of 1,3,4-Thiadiazine Derivatives from α-Haloketones
This protocol details the synthesis of 1,3,4-thiadiazine derivatives through the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with an α-haloketone.
Materials:
-
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide
-
α-haloketone (e.g., 2-bromo-1,3-diphenylpropane-1,3-dione)
-
Ethanol
-
Triethylamine (catalytic amount)
-
Standard laboratory glassware for reflux and filtration
-
Ice bath
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (2 mmol) and the α-haloketone (2 mmol) in 20 mL of ethanol in a round-bottom flask.[1]
-
Add a catalytic amount of triethylamine to the mixture.
-
Heat the reaction mixture to reflux for 5 hours.
-
After cooling to room temperature, pour the mixture into an ice-water bath.
-
Neutralize the solution with dilute hydrochloric acid.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.
-
Recrystallize the product from an appropriate solvent to obtain the pure 1,3,4-thiadiazine derivative.[1]
Data Presentation
The following tables summarize quantitative data from representative syntheses.
Table 1: Synthesis of Pyrazole and 1,3,4-Thiadiazine Derivatives
| Starting Material 1 | Starting Material 2 | Product Type | Solvent | Reaction Time (h) |
| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide | 1,3-diphenylpropane-1,3-dione | Pyrazole derivative | Ethanol/Acetic Acid | 5 |
| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide | Acetyl acetone | 1,3,4-Thiadiazine derivative | Ethanol | 5 |
| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide | Ethyl cyanoacetate | Pyrazole derivative | Ethanol | 6 |
| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide | 2-bromo-1,3-diphenylpropane-1,3-dione | 1,3,4-Thiadiazine derivative | Ethanol | - |
Table 2: Biological Activity of a Synthesized 1,3,4-Thiadiazine Derivative
| Compound | Cell Line | IC50 (µM) | Reference Drug (Cisplatin) IC50 (µM) |
| 17 | Liver Carcinoma (HepG2) | 5.35 | 3.78 |
| 17 | Lung Carcinoma (A549) | 8.74 | 6.39 |
Compound 17 is a 1,3,4-thiadiazine derivative synthesized from 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide.[1][3]
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
References
Application Notes: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide Derivatives as Versatile RAFT Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for utilizing 3,5-Dimethyl-1H-pyrazole-1-carbothioamide derivatives as Reversible Addition-Fragmentation chain Transfer (RAFT) agents in polymer science. These agents, specifically 3,5-Dimethyl-1H-pyrazole-1-carbodithioates, offer exceptional control over polymerization processes for a wide variety of monomers, making them highly valuable for the synthesis of well-defined polymers and block copolymers. Their low odor and the stability of the resulting polymers are distinct advantages over traditional trithiocarbonate RAFT agents.[1][2]
Key Applications
Derivatives of this compound are highly effective dithiocarbamate RAFT agents that provide excellent control over molecular weight and dispersity in the polymerization of a broad range of monomers.[3] This versatility allows for the synthesis of advanced polymer architectures, including block copolymers, which are crucial for various applications, including drug delivery systems.[1][3]
These RAFT agents are particularly noteworthy for their ability to control the polymerization of both more activated monomers (MAMs) , such as acrylates and styrenes, and less activated monomers (LAMs) , like vinyl esters.[1][2][4] This dual reactivity is a significant advantage, enabling the synthesis of complex block copolymers without the need for intermediate chemical transformations.[2]
Data Presentation
The following tables summarize the performance of various 3,5-Dimethyl-1H-pyrazole-1-carbodithioate RAFT agents in the polymerization of different monomers.
Table 1: Homopolymerization of More Activated Monomers (MAMs)
| Monomer | RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Methyl Acrylate (MA) | Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | AIBN | Benzene | 60 | 4 | 85 | 15,000 | < 1.1 | [1] |
| N,N-dimethylacrylamide (DMA) | Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | AIBN | Benzene | 60 | 2 | 90 | 20,000 | < 1.1 | [1] |
| Styrene (St) | Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | AIBN | Bulk | 110 | 8 | 75 | 12,000 | < 1.1 | [2] |
| Methyl Methacrylate (MMA) | 2-Cyano-2-butyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | AIBN | Benzene | 60 | 15 | 60 | 25,000 | < 1.5 | [1][2] |
| Methyl Methacrylate (MMA) | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate | ACHN | Toluene | 100 | 4 | 80 | 30,000 | < 1.3 | [4][5] |
Table 2: Homopolymerization of Less Activated Monomers (LAMs)
| Monomer | RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Vinyl Acetate (VAc) | Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | AIBN | Bulk | 60 | 16 | 50 | 10,000 | < 1.3 | [1][2] |
| Vinyl Acetate (VAc) | Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | AIBN | Bulk | 60 | 16 | 55 | 12,000 | < 1.3 | [1] |
Table 3: Synthesis of Block Copolymers
| First Block | Second Block | RAFT Agent Used | Initiator | Solvent | Temp. (°C) | Final Mn ( g/mol ) | Final Đ (Mw/Mn) | Reference |
| Poly(DMA) | Poly(MA) | Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | AIBN | Benzene | 60 | 45,000 | < 1.2 | [1][2] |
| Poly(DMA) | Poly(VAc) | Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | AIBN | Benzene | 60 | 38,000 | < 1.4 | [1][2] |
Experimental Protocols
The following are detailed protocols for key polymerization reactions using 3,5-Dimethyl-1H-pyrazole-1-carbodithioate RAFT agents.
Protocol 1: Homopolymerization of Methyl Methacrylate (MMA)
This protocol describes the bulk polymerization of MMA to form poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-butyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Benzene (solvent)
-
Ampules or Schlenk tubes
-
Freeze-pump-thaw equipment
-
Oil bath
Procedure:
-
Prepare Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of MMA (e.g., 15 mL, 0.14 mol) and AIBN (e.g., 20.1 mg, 0.122 mmol) in benzene (e.g., 5 mL).
-
Aliquot and Add RAFT Agent: Aliquot a specific volume of the stock solution (e.g., 2 mL) into an ampule or Schlenk tube containing the RAFT agent (e.g., 12.3 mg, 0.056 mmol). The molar ratio of monomer:RAFT agent:initiator should be carefully calculated to target the desired molecular weight.
-
Degassing: Subject the contents of the ampule to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal: Seal the ampule under vacuum.
-
Polymerization: Place the sealed ampule in a preheated oil bath at 60 °C for a specified time (e.g., 15 hours).
-
Isolation: After the reaction, cool the ampule, open it, and dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Purification: Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Homopolymerization of Vinyl Acetate (VAc)
This protocol outlines the bulk polymerization of VAc.
Materials:
-
Vinyl acetate (VAc), inhibitor removed
-
Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Ampules or Schlenk tubes
-
Freeze-pump-thaw equipment
-
Oil bath
Procedure:
-
Prepare Reaction Mixture: In an ampule, combine VAc (e.g., 2.0 mL, 23.23 mmol), AIBN (e.g., 2.0 mg, 0.012 mmol), and the RAFT agent (e.g., 26.64 mg, 0.12 mmol).
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Seal: Seal the ampule under vacuum.
-
Polymerization: Immerse the sealed ampule in an oil bath set at 60 °C for 16 hours.
-
Isolation and Purification: Follow the isolation and purification steps as described in Protocol 1.
-
Characterization: Characterize the resulting poly(vinyl acetate) using GPC and NMR.
Protocol 3: Synthesis of Poly(N,N-dimethylacrylamide)-block-poly(vinyl acetate) (P(DMA)-b-P(VAc))
This protocol details the synthesis of a block copolymer by chain-extending a P(DMA) macro-RAFT agent with VAc.
Procedure:
-
Synthesize Macro-RAFT Agent: First, synthesize a P(DMA) macro-RAFT agent following a procedure similar to Protocol 1, using Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate as the RAFT agent. Isolate and characterize the P(DMA).
-
Chain Extension: In an ampule, dissolve the purified P(DMA) macro-RAFT agent in a mixture of VAc and a suitable solvent (e.g., benzene). Add a fresh portion of AIBN.
-
Degassing and Sealing: Degas the mixture using three freeze-pump-thaw cycles and seal the ampule under vacuum.
-
Polymerization: Heat the reaction mixture at 60 °C for the desired time.
-
Isolation, Purification, and Characterization: Isolate, purify, and characterize the final block copolymer as described in the previous protocols. Successful block copolymer formation will be indicated by a clear shift to higher molecular weight in the GPC chromatogram while maintaining a low dispersity.
Visualizations
RAFT Polymerization Mechanism
The following diagram illustrates the key steps in the RAFT polymerization process.
References
- 1. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. specificpolymers.com [specificpolymers.com]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anti-Tumor Agents from Pyrazole-1-Carbothiohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel anti-tumor agents derived from pyrazole-1-carbothiohydrazide. The methodologies outlined are based on established literature and offer a foundation for the development of potent anti-cancer compounds.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-tumor properties.[1][2] Pyrazole-1-carbothiohydrazide serves as a versatile starting material for the synthesis of various bioactive molecules. By reacting this scaffold with different electrophilic reagents, a diverse library of compounds can be generated and screened for anti-cancer efficacy. The protocols below detail the synthesis of the key intermediate, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, and its subsequent conversion into various derivatives that have shown promising activity against cancer cell lines.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide (1)
This protocol describes the synthesis of the key starting material, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, from commercially available reagents.
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Thiosemicarbazide
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Synthesis of 3,5-Dimethyl-1H-pyrazole:
-
In a round-bottom flask, combine acetylacetone and hydrazine hydrate.
-
Add water as a solvent and a catalytic amount of a suitable acid (e.g., glacial acetic acid).
-
Stir the reaction mixture at the appropriate temperature (e.g., 50°C) for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the 3,5-dimethyl-1H-pyrazole product.
-
-
Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide:
-
In a suitable solvent, react 3,5-dimethyl-1H-pyrazole with thiosemicarbazide in the presence of hydrochloric acid.
-
Reflux the mixture for several hours.
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
-
-
Hydrolysis to 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide:
-
The carbothioamide from the previous step can be hydrolyzed to the desired carbothiohydrazide under appropriate conditions.
-
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify functional groups.
-
Mass Spectrometry: To determine the molecular weight.
Protocol 2: Synthesis of Pyrazole-1-carbothiohydrazide Derivatives
This protocol outlines the synthesis of various anti-tumor agents starting from 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1).
A. Reaction with 1,3-Diketones (e.g., 1,3-diphenylpropane-1,3-dione) [3]
-
Combine 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1) (0.340 g, 2 mmol) and 1,3-diphenylpropane-1,3-dione (2) (0.448 g, 2 mmol) in ethanol (20 ml).
-
Add a catalytic amount of triethylamine.
-
Reflux the mixture for five hours.
-
Cool the reaction to room temperature and then place it in an ice-water bath.
-
Neutralize with diluted hydrochloric acid.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to yield the final compound.
B. Reaction with Ethyl Cyanoacetate [3]
-
Disperse 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1) (0.340 g, 2 mmol) and ethyl cyanoacetate (0.226 g, 2 mmol) in absolute ethanol (20 ml).
-
Reflux the mixture for six hours.
-
Pour the reaction mixture into an ice-water bath.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize from an appropriate solvent.
C. Reaction with α-Haloketones [4]
-
Combine 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1) with the desired α-haloketone in a suitable solvent.
-
The reaction conditions (temperature, time) will vary depending on the specific α-haloketone used.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate work-up and purification (e.g., filtration, recrystallization, or column chromatography) to isolate the 1,3,4-thiadiazine derivative.
Data Presentation
The following table summarizes the in vitro anti-tumor activity of a synthesized pyrazole-1-carbothiohydrazide derivative against human cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 17 | HepG2 (Liver Carcinoma) | 5.35 | Cisplatin | 3.78 |
| 17 | A549 (Lung Carcinoma) | 8.74 | Cisplatin | 6.39 |
Data from a study on novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. The results indicate that compound 17 is the most active against the tested liver and lung carcinoma cell lines.[4]
Visualizations
Experimental Workflow
References
Application Notes & Protocols: Pyrazole Carbothioamide Derivatives in Antimicrobial and Antifungal Research
Audience: Researchers, scientists, and drug development professionals.
These notes provide a summary of the biological activities, key experimental protocols, and structure-activity relationships for pyrazole carbothioamide derivatives, a class of heterocyclic compounds showing significant promise as antimicrobial and antifungal agents.[1][2] The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel chemical scaffolds, and pyrazoles have emerged as a valuable pharmacophore in this effort.[1][3][4]
Quantitative Biological Activity Data
The antimicrobial and antifungal efficacy of pyrazole carbothioamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[1][5] The data below, compiled from various studies, showcases the activity of representative compounds against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Pyrazole Carbothioamide Derivatives (MIC in µg/mL)
| Compound ID | Derivative Description | S. aureus | E. coli | B. subtilis | Reference |
| 5a | 3-(4-(dimethylamino)phenyl)-5-phenyl | 15 | 15 | 20 | [4] |
| 5b | 3-(4-fluorophenyl)-5-(4-(dimethylamino)phenyl) | 15 | 15 | 25 | [4] |
| 5c | 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl) | 10 | 10 | 15 | [4] |
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 62.5 | 125 | 62.5 | [1] |
| Ciprofloxacin | Standard Antibiotic | 20 | 20 | 30 | [4] |
| Chloramphenicol | Standard Antibiotic | 125 | 250 | 125 | [1] |
Note: Lower MIC values indicate higher potency.
Table 2: Antifungal Activity of Pyrazole Carbothioamide Derivatives (MIC in µg/mL)
| Compound ID | Derivative Description | A. niger | A. flavus | C. albicans | Other Fungi | Reference |
| A7 | Pyrazolone-carbothioamide derivative | - | - | - | C. glabrata (0.00012), C. neoformans (0.00012) | [3] |
| 5b | 3-(4-fluorophenyl)-5-(4-(dimethylamino)phenyl) | 20 | 25 | 60 | - | [4] |
| 5c | 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl) | 15 | 20 | 65 | - | [4] |
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 2.9 | - | 7.8 | - | [1] |
| Nystatin | Standard Antifungal | 25 | 25 | 20 | - | [4] |
| Clotrimazole | Standard Antifungal | 7.8 | - | 7.8 | - | [1] |
Note: The exceptionally low MIC values for compound A7 highlight its potent and specific antifungal activity.[3]
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the synthesis and evaluation of pyrazole carbothioamide derivatives.
Protocol 2.1: General Synthesis of Pyrazole Carbothioamide Derivatives
This two-step process involves the initial synthesis of a chalcone intermediate, followed by a cyclocondensation reaction with thiosemicarbazide.[4][6][7][8]
Step 1: Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation)
-
Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in a suitable solvent such as ethanol or methanol.[4][7]
-
Add a catalytic amount of a base (e.g., 40% potassium hydroxide or sodium hydroxide solution) to the mixture.[4][7]
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4][6]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone product.[4]
-
Filter the solid, wash with cold water and dilute HCl, and then dry.[4]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[7]
Step 2: Synthesis of Pyrazole Carbothioamides (Cyclocondensation)
-
Reflux a mixture of the synthesized chalcone (1 mmol) and thiosemicarbazide or its hydrochloride salt (1 mmol) in a solvent like glacial acetic acid or ethanol.[6][8] An acid or base catalyst may be employed.[8][9]
-
Heat the mixture under reflux for 4-8 hours. Monitor the reaction via TLC.[6][8]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the final pyrazole carbothioamide derivative.
-
Filter, wash the solid with water, and dry.
-
Purify the crude product by recrystallization from a solvent such as ethanol to yield the final compound.
-
Confirm the structure of the synthesized compound using spectroscopic methods like FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][10]
Protocol 2.2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds and is based on standardized methods.[5][11][12][13]
-
Preparation of Media and Plates: Fill the wells of a 96-well microtiter plate with a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13][14]
-
Compound Preparation: Dissolve the synthesized pyrazole carbothioamide derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution directly in the microtiter plate to achieve a range of decreasing concentrations. The final volume in each well is typically 50-100 µL.[13]
-
Inoculum Preparation: Prepare a standardized microbial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation.[11]
-
Inoculation: Add the prepared microbial inoculum to each well containing the test compound. Include positive controls (microbes in broth, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (16-24 hours for bacteria, 24-48 hours for fungi).[12]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest compound concentration that shows no visible turbidity or growth.[12][13]
Visualized Workflows and Relationships
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of novel pyrazole carbothioamide derivatives.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies reveal how chemical modifications to the pyrazole carbothioamide scaffold influence biological activity. The nature and position of substituents on the aromatic rings are critical.[15]
Proposed Antifungal Mechanism of Action
While the exact mechanism can vary, some potent pyrazolone carbothioamide derivatives have been shown to act by disrupting fungal homeostasis.[3] Other related pyrazole derivatives are known inhibitors of succinate dehydrogenase (SDH), a key enzyme in fungal respiration.[16][17]
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. akjournals.com [akjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the primary synthesis route involving the condensation of acetylacetone and thiosemicarbazide.
Issue 1: Low Product Yield
A diminished yield of the desired product is a frequent challenge. Several factors can contribute to this issue, from suboptimal reaction conditions to the purity of starting materials.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Maintain the reaction temperature at approximately 20°C when using an acid catalyst in an aqueous medium. For syntheses involving a base like potassium hydroxide in ethanol, refluxing for a specified period is crucial. |
| Incorrect Reaction Time | For the acid-catalyzed reaction in water, a duration of 5 hours has been reported to give a high yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time. |
| Inappropriate Solvent | Water is an effective solvent for the acid-catalyzed synthesis. For base-catalyzed reactions, ethanol is commonly used. |
| Impure Reactants | Ensure the purity of both acetylacetone and thiosemicarbazide. Impurities can lead to side reactions, consuming the reactants and reducing the yield of the target molecule. |
| Suboptimal pH | The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. For the condensation of acetylacetone with thiosemicarbazide, an acidic medium, such as using hydrogen chloride, has been shown to be effective. |
Issue 2: Presence of Impurities in the Final Product
The formation of byproducts and the presence of unreacted starting materials can contaminate the final product, necessitating further purification steps.
| Potential Impurity | Identification and Removal |
| Acetyl thiosemicarbazide | This is a known byproduct of the reaction between acetylacetone and thiosemicarbazide.[1][2] It can be identified by spectroscopic methods such as NMR and Mass Spectrometry. Purification can be achieved through recrystallization or column chromatography. |
| Unreacted Acetylacetone | Can be detected by TLC or GC-MS. Most of it can be removed during the work-up procedure by washing with an appropriate solvent. |
| Unreacted Thiosemicarbazide | Can be identified by TLC. Recrystallization is an effective method for its removal. |
| Polymeric Byproducts | Formation of polymers can occur under certain conditions. These are typically insoluble and can be removed by filtration. |
Issue 3: Reaction Fails to Initiate or Stalls
In some instances, the reaction may not start or may stop before completion.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | If using a catalyst, ensure its activity. For acid-catalyzed reactions, use a fresh solution of the acid. |
| Low Reaction Temperature | While high temperatures can lead to side reactions, a temperature that is too low may prevent the reaction from starting. Ensure the reaction mixture reaches the optimal temperature. |
| Poor Mixing | Ensure efficient stirring of the reaction mixture to facilitate contact between the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely reported method is the condensation reaction between acetylacetone and thiosemicarbazide. This reaction can be carried out under acidic or basic conditions. A specific protocol using hydrogen chloride in water at 20°C for 5 hours has been reported to yield up to 85% of the product.[3]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product.
Q3: What is the best method for purifying the final product?
Recrystallization is a common and effective method for purifying this compound. Ethanol has been reported as a suitable solvent for recrystallization.[4] For more challenging separations, column chromatography using silica gel may be necessary.
Q4: Can the precursor, 3,5-dimethylpyrazole, be synthesized in-house?
Yes, 3,5-dimethylpyrazole can be synthesized with a high yield (over 90%) by reacting acetylacetone with hydrazine hydrate. This reaction is typically carried out in water or ethanol.
Q5: Are there any known side reactions to be aware of?
Yes, a key side reaction is the formation of acetyl thiosemicarbazide.[1][2] Controlling the reaction conditions, such as temperature and stoichiometry of the reactants, can help to minimize the formation of this byproduct.
Experimental Protocols
Synthesis of this compound (Acid-Catalyzed)
This protocol is based on a reported method with a high yield.[3]
-
Reactants:
-
Acetylacetone
-
Thiosemicarbazide
-
Hydrogen chloride (as a catalyst)
-
Water (as a solvent)
-
-
Procedure:
-
Dissolve thiosemicarbazide in water.
-
Add a catalytic amount of hydrogen chloride to the solution.
-
Add acetylacetone dropwise to the mixture while stirring.
-
Maintain the reaction temperature at 20°C.
-
Continue stirring for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, isolate the product by filtration.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from ethanol.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 3,5-Dimethylpyrazole (Precursor) Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Glacial Acetic Acid | Water | 50 | 3 | >90 |
| None | Water | 15 | 2 | 95 |
| None | Ethanol | Reflux | 1 | Not specified |
Note: This data is for the synthesis of the precursor, 3,5-dimethylpyrazole, and provides insight into the general reaction characteristics.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. S. K. Chawla, S. Kaur, N. Gupta, G. Hundal, “Synthesis, characterisation and crystal structure of 3,5-dimethylpyrazole-1-carbothioic acid amide”, Mendeleev Commun., 17:6 (2007), 335–336 [mathnet.ru]
- 2. researchgate.net [researchgate.net]
- 3. This compound, TECH synthesis - chemicalbook [chemicalbook.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Purification of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3,5-Dimethyl-1H-pyrazole-1-carbothioamide via recrystallization. Below, you will find troubleshooting guides, frequently asked questions, a detailed experimental protocol, and illustrative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, ethanol is a commonly recommended and effective solvent for the recrystallization of analogous pyrazole-1-carbothioamide and thiourea derivatives.[1][2][3] Protic solvents like methanol and isopropanol may also be suitable.[4] For a novel compound or when optimizing a procedure, a solvent screening is always the recommended first step to identify the ideal solvent that dissolves the compound well when hot but poorly when cold.[5]
Q2: How can I improve the yield of my recrystallized product?
A2: Low yield is a common issue in recrystallization. To improve it, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Also, allowing the solution to cool slowly to room temperature before placing it in an ice bath will maximize crystal formation.[1]
Q3: My product is colored. How can I remove colored impurities during recrystallization?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The colored impurities adsorb onto the surface of the charcoal, which is then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | - Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | - Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.- Consider using a lower-boiling point solvent or a mixed solvent system. |
| Crystallization happens too quickly, resulting in small or impure crystals. | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent to the heated solution.- Ensure the solution cools slowly at room temperature before moving to an ice bath. |
| The recrystallized product has a low melting point or appears impure. | Impurities were trapped in the crystal lattice due to rapid cooling, or the chosen solvent is not suitable for removing the specific impurities. | - Perform a second recrystallization, ensuring slow cooling.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.- Re-evaluate your choice of solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general yet detailed methodology for the purification of this compound. Ethanol is suggested as a starting solvent based on literature for similar compounds.[1][2][3]
1. Solvent Selection (Screening):
-
Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) to each tube at room temperature. Observe the solubility.
-
Gently heat the test tubes of the solvents in which the compound was insoluble or sparingly soluble at room temperature. Observe if the compound dissolves.
-
Allow the solutions that dissolved upon heating to cool to room temperature and then in an ice bath. The ideal solvent will show poor solubility at room temperature, high solubility at its boiling point, and will form well-defined crystals upon cooling.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring or swirling until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the mixture and gently boil for a few minutes.
4. Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to prevent premature crystallization in the funnel.
5. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or place them in a desiccator.
8. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Purity can be further assessed by techniques such as TLC, HPLC, or NMR spectroscopy.
Data Presentation
The following table provides an illustrative example of data that should be collected during a solvent screening for the recrystallization of this compound.
Disclaimer: The following data is illustrative and intended as a guide for solvent selection. Actual solubility and crystal quality should be determined experimentally.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Low | High | Well-formed needles |
| Methanol | Moderate | High | Small needles |
| Water | Very Low | Low | Amorphous powder |
| Ethyl Acetate | Moderate | High | Oiled out initially |
| Acetone | High | High | Poor recovery |
| Hexane | Insoluble | Insoluble | N/A |
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common issues encountered during recrystallization.
References
Common side products in the synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. The following information is designed to help identify and resolve common issues encountered during the experimental process, with a focus on the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the cyclocondensation reaction between acetylacetone (a 1,3-dicarbonyl compound) and thiosemicarbazide.[1][2][3] This reaction is typically carried out in a suitable solvent, often with the use of an acid catalyst to promote cyclization.
Q2: I am getting a low yield of the desired product. What are the potential reasons?
A2: Low yields in this synthesis can be attributed to several factors:
-
Incomplete reaction: The reaction may not have proceeded to completion. Ensure adequate reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[3]
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate and the formation of side products. Acidic conditions generally favor the formation of the pyrazole ring.[2]
-
Formation of side products: The co-formation of side products is a common cause of low yields of the desired compound.
-
Purity of starting materials: Impurities in either acetylacetone or thiosemicarbazide can lead to undesired side reactions.
Q3: What are the most common side products I should be aware of?
A3: The primary and most frequently reported side product is acetyl thiosemicarbazide .[4] Other potential side products include:
-
5-Hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: A stable intermediate that may not fully dehydrate to the final pyrazole.
-
3,5-Dimethylpyrazole: This can form if the carbothioamide group is cleaved during the reaction, particularly under harsh conditions.
-
Acetylacetone thiosemicarbazone: The initial condensation product which may not have cyclized.
Troubleshooting Guide: Identification and Mitigation of Side Products
This guide provides a structured approach to identifying and dealing with common side products.
Problem 1: Presence of a significant amount of an unexpected solid in the crude product.
Possible Cause: Formation of Acetyl Thiosemicarbazide.
Identification:
-
Solubility: Acetyl thiosemicarbazide has different solubility profiles compared to the desired product. It is generally more polar.
-
Spectroscopic Analysis:
-
¹H NMR: Look for characteristic signals of the acetyl group (a sharp singlet around 2.0-2.2 ppm) and the thiosemicarbazide backbone protons.
-
FTIR: The presence of a strong C=O stretching band from the acetyl group (around 1660-1680 cm⁻¹) in addition to the thioamide bands is indicative of this side product.
-
Mitigation Strategies:
-
Reaction Conditions: The formation of acetyl thiosemicarbazide can be minimized by ensuring the reaction conditions favor cyclization. The use of a catalytic amount of acid (e.g., hydrochloric acid or acetic acid) is crucial.
-
Purification:
-
Recrystallization: This is an effective method for separating the desired product from acetyl thiosemicarbazide. A solvent system where the solubility of the two compounds differs significantly should be chosen. Ethanol or ethanol/water mixtures are often good starting points.
-
Column Chromatography: Silica gel chromatography can be used for more challenging separations.
-
Problem 2: The isolated product shows an -OH peak in the IR spectrum and a higher mass in the mass spectrum than expected.
Possible Cause: Incomplete dehydration leading to the formation of 5-Hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
Identification:
-
FTIR Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of an O-H group.[5]
-
Mass Spectrometry: The molecular ion peak will correspond to the hydrated pyrazole structure (C₆H₁₁N₃OS), which is 18 mass units higher than the desired product.
-
¹H NMR Spectroscopy: The presence of signals corresponding to the diastereotopic protons of the CH₂ group in the pyrazoline ring and a signal for the hydroxyl proton.
Mitigation Strategies:
-
Increased Reaction Temperature/Time: Prolonging the reaction time or increasing the temperature can promote the dehydration of the hydroxyl intermediate.
-
Dehydrating Agents: The addition of a dehydrating agent towards the end of the reaction can facilitate the elimination of water.
-
Acid Catalyst: Ensuring the presence of an effective acid catalyst is key to promoting the dehydration step.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Acetylacetone
-
Thiosemicarbazide
-
Ethanol (or other suitable solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Dissolve thiosemicarbazide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
To this solution, add an equimolar amount of acetylacetone dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Collect the crude product by filtration.
-
Wash the crude product with cold ethanol to remove soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
Data Presentation
Table 1: Influence of Catalyst on Product Yield (Illustrative)
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield of Main Product (%) | Yield of Acetyl Thiosemicarbazide (%) |
| None | 4 | 78 | 45 | 35 |
| HCl (catalytic) | 3 | 78 | 85 | <5 |
| Acetic Acid | 4 | 78 | 75 | 10 |
Note: The yields are illustrative and can vary based on the specific reaction scale and conditions.
Visualizations
Reaction Pathway and Side Product Formation
Caption: General reaction scheme for the synthesis of this compound and the formation of common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Optimizing Pyrazole-1-carbothioamide Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazole-1-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazole-1-carbothioamides?
A1: The most prevalent methods include the cyclocondensation of chalcones with thiosemicarbazide or its derivatives, and one-pot multicomponent reactions involving a hydrazine, an active methylene compound (like arylidene malononitrile), and an isothiocyanate.[1][2]
Q2: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields can result from several factors including poor quality of starting materials, suboptimal reaction conditions (temperature, time, solvent), incorrect stoichiometry, or the formation of side products. To improve the yield, ensure the purity of your reactants, particularly the chalcone and thiosemicarbazide. You can also try optimizing the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC). Adjusting the solvent and the base or catalyst used can also significantly impact the yield.[3]
Q3: My product is difficult to purify. What are the recommended purification methods?
A3: Recrystallization is the most common method for purifying pyrazole-1-carbothioamides.[4] Effective solvent systems include ethanol, methanol, ethanol/DMF mixtures, and ethyl acetate.[5][6][7] If recrystallization is insufficient, column chromatography on silica gel is a viable alternative.[6] Deactivating the silica gel with triethylamine may be necessary if the compound adheres strongly to the column.[7]
Q4: Are there any common side products I should be aware of?
A4: The formation of regioisomers can be a concern when using unsymmetrical chalcones. Additionally, incomplete cyclization may leave unreacted starting materials or intermediates in the reaction mixture. In some cases, oxidation of the pyrazoline to a pyrazole can occur, though this is sometimes the desired outcome.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | - Inactive reagents (e.g., old thiosemicarbazide).- Incorrect reaction temperature.- Insufficient reaction time.- Inappropriate solvent or base/catalyst. | - Use fresh, high-purity reagents.- Optimize temperature; some reactions work well at room temperature while others require reflux.[3][5]- Monitor the reaction by TLC to determine the optimal reaction time.- Experiment with different solvents (e.g., ethanol, acetic acid, DMF) and bases (e.g., NaOH, KOH) or catalysts (e.g., Amberlyst-15).[3][5] |
| Formation of Multiple Products (Visible on TLC) | - Presence of impurities in starting materials.- Formation of regioisomers from unsymmetrical chalcones.- Undesired side reactions. | - Purify starting materials before the reaction.- If regioisomers are formed, try to separate them by column chromatography or fractional recrystallization.[8] Modifying reaction conditions (e.g., solvent polarity, temperature) may favor the formation of one isomer.- Characterize the side products to understand the side reactions and adjust conditions accordingly. |
| Product "Oiling Out" During Recrystallization | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated. | - Use a lower boiling point solvent or a mixed solvent system.- Add a small amount of the "good" solvent to the hot solution to reduce saturation.- Ensure slow cooling to promote crystal formation over oiling.[8] |
| Difficulty in Removing Colored Impurities | - Decomposition of reagents or products.- Presence of highly conjugated impurities. | - Treat the crude product with activated charcoal during recrystallization.- Column chromatography may be effective in separating colored impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazole-1-carbothioamide Synthesis from Chalcones and Thiosemicarbazide.
| Chalcone Substituent | Solvent | Base/Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| Varied Aryl | Ethanol | NaOH | Reflux | 14 | Not specified | [9] |
| Varied Aryl | Ethanol | KOH | Reflux | 5 | High (not specified) | [5] |
| Varied Aryl | Acetonitrile | Amberlyst-15 | Room Temp. | 1-2 | 85-92 | [3] |
| Varied Aryl | Acetic Acid | None | Reflux | 4-6 | 80 (for one example) | [10] |
| Varied Aryl | Ethanol | Sodium Acetate | Reflux | 6 | Not specified | [11] |
Table 2: One-Pot Synthesis of 5-amino-3-aryl-4-cyano-N-substituted-1H-pyrazole-1-carbothioamides. [1]
| Aryl Group | Isothiocyanate | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Phenyl | Cyclohexyl isothiocyanate | HAp/ZnCl2 | 60-70 | 30 | 90 |
| 4-Chlorophenyl | Cyclohexyl isothiocyanate | HAp/ZnCl2 | 60-70 | 35 | 88 |
| 4-Methoxyphenyl | Cyclohexyl isothiocyanate | HAp/ZnCl2 | 60-70 | 30 | 92 |
| Phenyl | Phenyl isothiocyanate | HAp/ZnCl2 | 60-70 | 40 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide from Chalcone and Thiosemicarbazide (Base-Catalyzed)[4]
-
Reaction Setup: To a solution of the appropriate chalcone (0.001 mol) in absolute ethanol (10 mL), add thiosemicarbazide (0.0015 mol) and a 40% aqueous solution of NaOH (1 mL).
-
Reaction: Reflux the reaction mixture for six hours. Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (1:1) eluent.
-
Work-up: After completion, pour the reaction mixture onto crushed ice.
-
Purification: Filter the resulting solid precipitate, wash it with distilled water, and dry it. Recrystallize the crude product from ethanol to obtain the purified pyrazole-1-carbothioamide.
Protocol 2: One-Pot Synthesis of 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide[1]
-
Reaction Setup: In a reaction vessel, mix hydrazine hydrate (1 mmol), arylidene malononitrile (1 mmol), cyclohexyl isothiocyanate (1 mmol), and a catalytic amount of HAp/ZnCl2 (10 wt%).
-
Reaction: Stir the mixture at 60-70°C for the appropriate time (typically 30-40 minutes), monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, extract the pure organic product with chloroform.
-
Purification: Recrystallize the product from ethanol.
Visualizations
Caption: Reaction pathway for pyrazole-1-carbothioamide synthesis.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Conversion of diarylchalcones into 4,5-dihydropyrazole-1-carbothioamides: molecular and supramolecular structures of two precursors and three products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cajmns.casjournal.org [cajmns.casjournal.org]
- 10. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Purification Strategies for Reactions Involving Thiosemicarbazide
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted thiosemicarbazide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My thiosemicarbazone product has precipitated from the reaction mixture. How can I remove the unreacted thiosemicarbazide?
A1: In many cases, thiosemicarbazone products are significantly less soluble in the reaction solvent (e.g., ethanol, methanol) than the starting thiosemicarbazide.[1][2] If your product has precipitated, you can perform the following steps:
-
Filtration: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold reaction solvent (e.g., methanol or ethanol) to remove residual dissolved thiosemicarbazide.[1] Multiple small washes are more effective than one large wash.
-
Further Washing: A subsequent wash with a non-polar solvent like petroleum ether can help remove non-polar impurities.[3]
-
Drying: Dry the purified product under vacuum.
Q2: My product is soluble in the reaction solvent. What is the best approach to remove the unreacted thiosemicarbazide?
A2: If your product remains in solution, several techniques can be employed based on the differing properties of your product and thiosemicarbazide. The most common methods are Extractive Workup, Acid-Base Extraction, and Column Chromatography. A decision workflow for selecting the appropriate method is provided below.
Q3: What is the pKa of thiosemicarbazide and how does that influence the purification strategy?
A3: The pKa of thiosemicarbazide is approximately 1.5.[4] This indicates it is a weak base. This property is exploited in acid-base extraction, where an acidic wash can protonate the thiosemicarbazide, making it highly water-soluble and easily separable from a less basic, organic-soluble product.
Q4: Can I use a scavenger resin to remove excess thiosemicarbazide?
A4: While scavenger resins are excellent tools for purification, resins designed to scavenge nucleophiles like thiosemicarbazide are less common than those for scavenging electrophiles. However, a thiosemicarbazide-formaldehyde resin has been developed to act as a nucleophilic scavenger for electrophiles.[5][6] In principle, a resin with an electrophilic functional group (e.g., an aldehyde or isocyanate) could be used to bind and remove excess thiosemicarbazide. This is an advanced technique that may require sourcing or synthesizing a specific scavenger resin.
Troubleshooting Guides
Method 1: Extractive Workup
This method is ideal when your desired product has low water solubility.
-
Problem: After aqueous extraction, I am still observing unreacted thiosemicarbazide in my organic layer (e.g., by TLC analysis).
-
Solution: Increase the number of aqueous washes. Thiosemicarbazide is very soluble in water, so multiple extractions with water will enhance its removal. Use of a saturated brine solution for the final wash can help to remove residual water from the organic layer.
-
-
Problem: My product is partially soluble in water and I am experiencing low yields after extractive workup.
-
Solution: Minimize the volume of water used for each extraction. Alternatively, you can back-extract the aqueous layers with a fresh portion of the organic solvent to recover some of the dissolved product. Consider using a more non-polar extraction solvent if your product is sufficiently soluble.
-
Method 2: Acid-Base Extraction
This method is suitable if your product is not sensitive to acid and is less basic than thiosemicarbazide.
-
Problem: The acidic wash is not effectively removing the thiosemicarbazide.
-
Solution: Ensure the acidic solution is of an appropriate concentration. A dilute solution of hydrochloric acid (e.g., 0.1 M to 1 M) is typically sufficient. Confirm that the pH of the aqueous layer is acidic after the extraction.
-
-
Problem: My product is also being extracted into the aqueous layer during the acidic wash.
-
Solution: Your product may be sufficiently basic to be protonated by the acid wash. In this case, acid-base extraction is not a suitable method. Consider using extractive workup with water or column chromatography.
-
Method 3: Column Chromatography
This is a versatile method for separating compounds with different polarities.
-
Problem: I cannot achieve good separation between my product and thiosemicarbazide on the column.
-
Solution: Optimize your solvent system. Since thiosemicarbazide is highly polar, a less polar mobile phase should keep it adsorbed to the silica gel while allowing your less polar product to elute. Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal conditions for separation before running the column.
-
-
Problem: My product is streaking on the column.
-
Solution: This may be due to overloading the column or poor solubility in the eluent. Ensure the crude material is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. If the compound is not very soluble in the eluent, you can dissolve it in a slightly more polar solvent, but keep the volume to a minimum.
-
Data Presentation
| Method | Principle of Separation | Best Suited For | Key Considerations |
| Recrystallization/Filtration | Differential solubility of the product and thiosemicarbazide in the reaction solvent. | Reactions where the desired product is a solid that precipitates from the reaction mixture.[1] | The product should have low solubility in the cold solvent, while thiosemicarbazide is soluble. |
| Extractive Workup | High water solubility of thiosemicarbazide. | Products with low to negligible water solubility. | Multiple extractions may be needed for complete removal. |
| Acid-Base Extraction | The basic nature of thiosemicarbazide (pKa ≈ 1.5) allows for its protonation and subsequent dissolution in an aqueous acidic phase.[4] | Acid-stable products that are less basic than thiosemicarbazide. | The product's stability in acidic conditions must be confirmed. |
| Column Chromatography | Differential polarity between the product and the highly polar thiosemicarbazide. | A wide range of products, especially when other methods fail or when multiple impurities are present. | Requires optimization of the solvent system using TLC. |
| Quenching (Reactive Scavenging) | Chemical reaction of excess thiosemicarbazide with a scavenger to form an easily removable byproduct. | Situations where other methods are not effective and a suitable scavenger is available. | A scavenger must react selectively with thiosemicarbazide and not the desired product. |
Experimental Protocols
Protocol 1: Extractive Workup
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like ethanol or methanol, remove the solvent under reduced pressure.
-
Dissolution: Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. Shake the funnel, allow the layers to separate, and drain the aqueous layer.
-
Repeat: Repeat the aqueous wash 2-3 times.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Acid-Base Extraction
-
Solvent Removal (Optional): As in the extractive workup, remove any water-miscible solvents.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 0.1 M HCl).
-
Repeat: Repeat the acidic wash 1-2 times.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Water and Brine Wash: Wash the organic layer with deionized water, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.
Protocol 3: Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product (Rf ≈ 0.3-0.4) and thiosemicarbazide (which should remain at the baseline, Rf ≈ 0). A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Quenching with an Aldehyde
This method converts the highly polar thiosemicarbazide into a less polar thiosemicarbazone, which may be easier to remove by chromatography or recrystallization.
-
Addition of Quenching Agent: After the primary reaction is complete, add an excess of a simple aldehyde (e.g., benzaldehyde) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates the consumption of the unreacted thiosemicarbazide.
-
Purification: Purify the desired product from the newly formed thiosemicarbazone using column chromatography or recrystallization.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for extractive workup.
Caption: Experimental workflow for acid-base extraction.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. thiosemicarbazide | 79-19-6 [chemicalbook.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of pyrazole derivatives
Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired Pyrazole Product
Q: I am consistently obtaining a low yield of my target pyrazole. What are the potential causes and how can I improve it?
A: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to unwanted side reactions.
-
Reaction Conditions:
-
Temperature: In some cases, increasing the reaction temperature can drive the reaction to completion. However, be cautious as higher temperatures can also lead to degradation or side product formation. A temperature-controlled study might be necessary to find the optimal balance.[1]
-
Solvent: The choice of solvent can significantly impact the reaction. If reactants are poorly soluble, consider solvent screening to find a more suitable medium.[2] For instance, in certain syntheses, a switch from ethanol to an aprotic dipolar solvent like DMF or NMP has shown improved results.
-
Catalyst: The Knorr pyrazole synthesis is often acid-catalyzed.[2][3] Ensure the appropriate amount and type of acid catalyst are used. In some cases, a base might be required depending on the specific reaction.
-
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Formation of Stable Intermediates: Sometimes, stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final pyrazole product. Adjusting the workup procedure, for instance by adding a dehydration step, might be necessary.
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. Consider using milder reaction conditions or modifying the purification process.
-
Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization. Optimizing the purification protocol is crucial.
Issue 2: Formation of Regioisomers
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] The regioselectivity is influenced by both steric and electronic factors of the carbonyl groups, as well as the reaction conditions.
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer compared to reactions run in ethanol.
-
Reaction Conditions (pH): The pH of the reaction medium can influence the reaction pathway. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.
-
Nature of Substituents: The electronic and steric nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine will dictate the preferred site of initial nucleophilic attack.
Issue 3: Difficult Purification of the Final Product
Q: I am struggling to purify my pyrazole derivative due to closely eluting impurities or poor solubility. What strategies can I employ?
A: Purification can be challenging due to the presence of isomers or other byproducts with similar polarities.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification. Careful solvent selection is key. A solvent system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For poorly soluble compounds, consider using a binary solvent system (a "good" solvent and a "poor" solvent).[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.
-
Solvent System Optimization: A thorough optimization of the eluent system using TLC is crucial to achieve good separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
-
Salt Formation: If your pyrazole derivative contains an acidic or basic functional group, converting it to a salt can alter its solubility and facilitate purification by precipitation or extraction.
-
Purification via Acid Addition Salts: A method for purifying pyrazoles involves dissolving the crude product in a suitable solvent and treating it with an inorganic or organic acid to form an acid addition salt, which can then be crystallized and isolated.[4][5]
Data Presentation
The following tables summarize the impact of various reaction conditions on the yield and regioselectivity of pyrazole synthesis, based on literature data.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
| Entry | 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| 1 | 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine | Ethanol | 50:50 | 75 |
| 2 | 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine | N,N-Dimethylacetamide | 98:2 | 77 |
| 3 | 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol | 52:48 | 72 |
| 4 | 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | N,N-Dimethylacetamide | >99:1 | 74 |
Data compiled from studies on the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones.
Table 2: Optimization of Reaction Conditions for the Synthesis of 3,5-Diarylpyrazoles
| Entry | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | cat. HCl / 4 equiv. DMSO / cat. I₂ | Ethanol | Reflux | 5 | 85 |
| 2 | cat. HCl / 4 equiv. DMSO | Ethanol | Reflux | 48 | 81 |
| 3 | cat. HCl / cat. H₂SO₄ | Ethanol | Reflux | 5 | 83 |
| 4 | DMSO only | Ethanol | Reflux | >48 | 0 |
Data based on the reaction of acetophenones with aryl hydrazones.[6]
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [7]
This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.
-
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Caution: This addition is exothermic.
-
Assemble a reflux condenser and heat the reaction mixture for 1 hour at 135-145 °C.
-
After heating, a heavy syrup will be formed. Transfer the syrup to a beaker and cool it in an ice-water bath.
-
Add a small portion of diethyl ether (e.g., 2 mL) and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether.
-
Purify the product by recrystallizing from a minimum amount of hot ethanol.
-
Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point.
-
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [2][8]
-
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
-
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase).
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing byproduct formation in pyrazole synthesis.
References
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
A1: The most widely used method is the direct condensation reaction between acetylacetone and thiosemicarbazide. This reaction is typically catalyzed by an acid, such as hydrochloric acid, and proceeds in a suitable solvent like water or ethanol.
Q2: What are the primary challenges when scaling up this synthesis from lab to pilot plant scale?
A2: The primary challenges include managing the reaction exotherm, ensuring efficient mixing to avoid localized hotspots, controlling the crystallization process for optimal purity and yield, and handling the purification of the final product on a larger scale.[1][2][3]
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
A3: The reaction between acetylacetone and thiosemicarbazide can be exothermic. It is crucial to have a robust cooling system for the reactor and to control the addition rate of reactants to manage heat generation.[1][3][4] Proper personal protective equipment (PPE) should be worn at all times, and the reaction should be conducted in a well-ventilated area. A risk assessment should be performed to evaluate potential thermal runaway scenarios.[4]
Q4: Can I use a different 1,3-dicarbonyl compound to synthesize other pyrazole-1-carbothioamides?
A4: Yes, this synthetic route is versatile. Using other 1,3-dicarbonyl compounds will result in different substitution patterns on the pyrazole ring. Similarly, substituted thiosemicarbazides can be used to modify the carbothioamide group.
Q5: What are the typical solvents used for the recrystallization of this compound?
A5: Ethanol and water are commonly used solvents for the recrystallization of this compound, often yielding fluffy white crystals upon successful purification.[5] The choice of solvent may depend on the scale and the impurity profile.
Experimental Protocols
Synthesis of this compound
This protocol is based on the acid-catalyzed condensation of acetylacetone and thiosemicarbazide.
Materials:
-
Acetylacetone (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Water or Ethanol (solvent)
-
Sodium Bicarbonate solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and a controlled addition funnel, dissolve thiosemicarbazide in water (or ethanol).
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Slowly add acetylacetone to the mixture at a controlled rate, maintaining the temperature at 20°C with cooling.
-
After the addition is complete, continue stirring the mixture for approximately 5 hours at 20°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The crude product will precipitate out of the solution.
-
Filter the solid product and wash it with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from hot ethanol.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Data Presentation
| Parameter | Value/Range | Reference |
| Reactants | ||
| Acetylacetone | 1.0 equivalent | General Stoichiometry |
| Thiosemicarbazide | 1.0 equivalent | General Stoichiometry |
| Reaction Conditions | ||
| Solvent | Water or Ethanol | [6] |
| Catalyst | Hydrochloric Acid | [6] |
| Temperature | 20 °C | [6] |
| Reaction Time | 5 hours | [6] |
| Yield | ||
| Reported Yield | ~85% | [6] |
| Purification | ||
| Method | Recrystallization | [5] |
| Solvent | Ethanol | [5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction has gone to completion by monitoring with TLC.- Check the quality and stoichiometry of the starting materials.- Verify the effectiveness of the acid catalyst. |
| Product loss during workup. | - Optimize the neutralization and precipitation steps.- Minimize the amount of solvent used for washing the product. | |
| Impure Product (Discoloration/Side Products) | Reaction temperature too high, leading to side reactions. | - Maintain strict temperature control during the addition of acetylacetone.- Ensure efficient stirring to prevent localized overheating. |
| Inefficient purification. | - Perform multiple recrystallizations if necessary.- Consider using a different recrystallization solvent or a solvent mixture. | |
| Poor Crystallization | Solution is too concentrated or too dilute. | - Adjust the solvent volume during recrystallization.- Try cooling the solution at a slower rate to promote larger crystal growth. |
| Presence of impurities inhibiting crystallization. | - Purify the crude product by another method (e.g., column chromatography on a small scale) before recrystallization. | |
| Runaway Reaction (Scaling Up) | Poor heat dissipation. | - Ensure the reactor's cooling system is adequate for the scale.- Reduce the rate of addition of the limiting reagent.[4]- Use a semi-batch or continuous flow process for better heat management.[4] |
| Inefficient mixing. | - Use an appropriate stirrer for the reactor size and viscosity of the reaction mixture.- Verify that the agitation speed is sufficient to maintain a homogeneous mixture.[1] |
Visualizations
References
Stability issues of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. The carbothioamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, which includes a pyrazole ring and a carbothioamide group, the most probable degradation pathways are:
-
Hydrolysis: The carbothioamide group can hydrolyze to form 3,5-dimethylpyrazole and thiocarbamic acid, which is unstable and may further decompose. This process can be catalyzed by acids or bases.
-
Oxidation: While the pyrazole ring is relatively stable, the sulfur atom in the carbothioamide group can be susceptible to oxidation.
-
Photodegradation: Exposure to UV or even ambient light can potentially lead to the degradation of the compound, a common issue for many heterocyclic compounds.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The choice of an appropriate, inert solvent is also crucial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of the compound in the stock or working solution. | Prepare fresh solutions before each experiment. If using a stored solution, perform a quality control check (e.g., by HPLC) to confirm the concentration and purity. |
| Precipitate forms in the solution upon storage. | Poor solubility or degradation leading to insoluble products. | Ensure the compound is fully dissolved in an appropriate solvent at the desired concentration. Consider using a different solvent or a co-solvent system. If a precipitate forms in a previously clear solution, it is likely a sign of degradation, and the solution should be discarded. |
| Change in the color of the solution. | Degradation of the compound, potentially due to oxidation or photodegradation. | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Avoid prolonged exposure to ambient light. Prepare solutions in deoxygenated solvents if oxidation is suspected. |
| Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants in subsequent analyses. |
Experimental Protocols
General Protocol for Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound under various stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Incubate at room temperature.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source providing both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control (time 0).
-
Calculate the percentage of degradation of the parent compound.
-
Identify and characterize any significant degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Optimizing catalyst concentration for pyrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst concentration in pyrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during pyrazole synthesis, with a focus on catalyst-related problems.
Issue 1: Low or No Product Yield
Low or no yield of the desired pyrazole product is a common issue. Several factors related to the catalyst concentration and activity can contribute to this problem.
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in increments (e.g., 1-2 mol%) to find the optimal concentration. Some reactions may require higher catalyst amounts to proceed efficiently.[1][2] |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.[3] Consider using a fresh batch of catalyst. For heterogeneous catalysts, verify its activity and consider regeneration if possible. |
| Inappropriate Catalyst | The chosen catalyst may not be suitable for the specific substrates. Consult the literature for catalysts known to be effective for your class of reactants. Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄ can be effective.[4] For some reactions, nano-catalysts like nano-ZnO have shown high efficiency.[5][6][7] |
| Suboptimal Reaction Temperature | Increasing the reaction temperature can sometimes overcome a high activation energy barrier, especially with less active catalysts.[4] However, excessive heat can lead to degradation, so optimization is key. |
| Solvent Effects | The solvent can significantly influence catalyst activity. Aprotic dipolar solvents like DMF or DMSO may be more effective than polar protic solvents like ethanol for certain reactions.[5][8] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole synthesis yield.
Issue 2: Formation of Side Products/Regioisomers
The formation of unintended byproducts, including regioisomers, can be influenced by the type and concentration of the catalyst.
| Possible Cause | Recommended Solution |
| Excessive Catalyst Loading | Too much catalyst can sometimes promote side reactions. Try reducing the catalyst concentration to the minimum effective amount. |
| Non-selective Catalyst | The catalyst may not be regioselective for unsymmetrical substrates. Screening different catalysts is recommended. For instance, the choice between different Lewis acids or metal catalysts can significantly impact regioselectivity.[3] |
| High Reaction Temperature | Elevated temperatures might favor the formation of thermodynamic byproducts over the desired kinetic product. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.[4] |
| Incorrect Reactant Stoichiometry | While not directly a catalyst issue, incorrect stoichiometry can lead to side reactions. Ensure precise measurement of reactants.[3] |
Troubleshooting Workflow for Side Product Formation
Caption: A logical workflow for troubleshooting side product formation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst concentration for pyrazole synthesis?
A typical starting concentration for many catalysts, such as p-toluenesulfonic acid or various Lewis acids, is around 10 mol%.[2][4] However, this is highly dependent on the specific reaction, substrates, and catalyst used. For highly active catalysts like AgOTf, concentrations as low as 1 mol% have been reported to be effective.[6]
Q2: How does catalyst concentration affect reaction time?
Generally, increasing the catalyst concentration can lead to a shorter reaction time.[5] However, there is often a point of diminishing returns, where further increases in catalyst loading do not significantly decrease the reaction time and may lead to an increase in side products.[1]
Q3: Can the reaction proceed without a catalyst?
In some specific cases, particularly with highly reactive substrates or in high-boiling solvents like DMF, pyrazole synthesis can proceed without a catalyst.[4] However, for most syntheses, a catalyst is necessary to achieve reasonable yields and reaction rates. Some modern methods even utilize catalyst-free conditions under microwave irradiation or visible light.[9][10]
Q4: Are there any "green" or environmentally friendly catalysts for pyrazole synthesis?
Yes, there is a growing interest in developing greener synthetic routes for pyrazoles. Catalysts such as nano-ZnO, ammonium chloride, and reusable heterogeneous catalysts like Amberlyst-70 are considered more environmentally friendly options.[6][7][11] Some reactions are also being developed in aqueous media to reduce the use of organic solvents.[12]
Q5: How do I choose the right catalyst for my specific pyrazole synthesis?
The choice of catalyst depends on the synthetic route and the nature of your starting materials.
-
Knorr Synthesis (1,3-dicarbonyl + hydrazine): Acid catalysts are typically used.[13]
-
Multicomponent Reactions: A variety of catalysts can be employed, including Lewis acids, organocatalysts, and metal-based catalysts.[9][12]
-
Reactions with Unsymmetrical Substrates: The catalyst choice is crucial for controlling regioselectivity.[3]
-
Specific Functional Groups: The catalyst should be compatible with other functional groups present in the reactants.
Consulting recent literature for syntheses of similar pyrazole derivatives is the best approach to selecting a promising catalyst.
Experimental Protocols
General Protocol for Catalyst Concentration Optimization in Knorr Pyrazole Synthesis
This protocol provides a general framework for optimizing the concentration of an acid catalyst in the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
-
Reaction Setup : In a series of reaction vessels, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0 - 1.2 eq) in the chosen solvent (e.g., ethanol, acetic acid).[3][14]
-
Catalyst Addition : To each vessel, add a different concentration of the catalyst (e.g., 2 mol%, 5 mol%, 10 mol%, 15 mol%, 20 mol%).
-
Reaction Execution : Stir the mixtures at the desired temperature (e.g., room temperature to reflux) and monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
Work-up and Isolation : Once the reactions are complete, cool the mixtures, and isolate the product through appropriate work-up procedures such as precipitation, extraction, or solvent removal.[14]
-
Analysis : Determine the yield and purity of the product from each reaction. The optimal catalyst concentration is the one that provides the best balance of high yield, high purity, and reasonable reaction time.
Experimental Workflow for Catalyst Optimization
Caption: A typical experimental workflow for optimizing catalyst concentration.
Data Presentation
Table 1: Effect of Catalyst Loading on Pyrazole Synthesis Yield
The following table is a representative example of how to present data from a catalyst optimization study.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | La(OTf)₃ | 5 | Toluene | 100 | 12 | 75 |
| 2 | La(OTf)₃ | 10 | Toluene | 100 | 8 | 92 |
| 3 | La(OTf)₃ | 20 | Toluene | 100 | 8 | 88 |
| 4 | CuFe₂O₄ | 2 mg | Water | 25 | 1 | 85 |
| 5 | CuFe₂O₄ | 4 mg | Water | 25 | 0.5 | 92 |
| 6 | CuFe₂O₄ | 6 mg | Water | 25 | 0.5 | 96 |
| 7 | CuFe₂O₄ | 8 mg | Water | 25 | 0.5 | 96 |
| 8 | AgOTf | 1 | THF | 60 | 1 | 99 |
Data in this table is compiled for illustrative purposes based on similar data found in the literature.[1][2][6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Consequently, efficient and versatile synthetic routes to pyrazole derivatives are of high interest. This guide provides an objective comparison between the synthesis of a key intermediate, 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, and other prominent methods for pyrazole ring construction. This comparison is supported by quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and relevant biological pathways.
Comparison of Pyrazole Synthesis Methods
The following table summarizes key performance indicators for the synthesis of this compound alongside two classical and widely adopted pyrazole synthesis strategies.
| Parameter | Synthesis of this compound | Knorr Pyrazole Synthesis | Synthesis from α,β-Unsaturated Ketones (Chalcones) |
| Starting Materials | Acetylacetone, Thiosemicarbazide | 1,3-Dicarbonyl (e.g., Ethyl acetoacetate), Hydrazine (e.g., Phenylhydrazine) | α,β-Unsaturated Ketone (Chalcone), Hydrazine Hydrate |
| Typical Solvent | Water | Often neat or in an alcohol | Ethanol |
| Catalyst | Acid (e.g., HCl) | Often acid-catalyzed or thermal | Typically uncatalyzed |
| Temperature | 20°C | Reflux (e.g., 135-145°C) | Reflux |
| Reaction Time | 5 hours | ~1 hour | ~3 hours |
| Reported Yield | ~85%[1] | "Very good" (often >90%)[2] | 85-92%[3] |
| Key Advantages | Mild conditions, high yield, readily available starting materials. | High yields, rapid reaction, well-established. | Good to excellent yields, versatile for pyrazoline synthesis.[3][4] |
| Potential Disadvantages | Specific to carbothioamide derivatives. | Can produce regioisomers with unsymmetrical dicarbonyls. | May require a subsequent oxidation step to form the aromatic pyrazole. |
Experimental Protocols
Detailed methodologies for the compared synthetic routes are provided below to facilitate reproducibility and adaptation.
Protocol 1: Synthesis of this compound
This procedure outlines the direct synthesis of the target carbothioamide from readily available precursors.
Materials:
-
Acetylacetone
-
Thiosemicarbazide
-
Water
-
Hydrogen chloride (catalytic amount)
Procedure:
-
Dissolve thiosemicarbazide in water containing a catalytic amount of hydrogen chloride.
-
To the stirred solution, add an equimolar amount of acetylacetone.
-
Continue stirring the reaction mixture at 20°C for 5 hours.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to afford this compound.[1]
Protocol 2: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
A representative example of the classic Knorr synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether (for work-up)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.
-
Heat the mixture under reflux for 1 hour at 135–145 °C.[2]
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration and recrystallize from ethanol.[2]
Protocol 3: Synthesis of Pyrazolines from Chalcones
This method is effective for the synthesis of 4,5-dihydro-1H-pyrazoles (pyrazolines).
Materials:
-
Substituted Chalcone
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of the chalcone (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol is refluxed for 3 hours.[3]
-
Reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into crushed ice to precipitate the product.
-
The solid is collected by filtration, washed with water, and recrystallized from ethanol.[3]
Visualizing Synthetic and Biological Pathways
The following diagrams, generated using DOT language, illustrate the experimental workflows and the interaction of pyrazole derivatives with key cellular signaling pathways.
Workflow for this compound
General Knorr Pyrazole Synthesis Workflow
Pyrazole Derivatives as Signaling Pathway Inhibitors
Many pyrazole-containing drugs exert their therapeutic effects by inhibiting specific protein kinases in signaling pathways crucial for cell growth and inflammation.
Inhibition of the JAK-STAT Pathway by Pyrazoles
Inhibition of the MAPK/ERK Pathway by Pyrazoles
References
Comparative analysis of catalysts for pyrazole-1-carbothioamide synthesis
A Comparative Guide to Catalysts in Pyrazole-1-Carbothioamide Synthesis for Researchers and Drug Development Professionals
The synthesis of pyrazole-1-carbothioamide derivatives is a significant area of focus in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4] The efficiency of synthesizing these valuable compounds is highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalysts used in the synthesis of pyrazole-1-carbothioamides, supported by experimental data from recent literature.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts reaction yields, reaction times, and overall process efficiency. Below is a summary of quantitative data for different catalytic systems used in the synthesis of pyrazole-1-carbothioamide and its derivatives.
| Catalyst/Condition | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HAp/ZnCl₂ nano-flakes | Hydrazine hydrate, arylidene malononitrile, isothiocyanates | Solvent-free | 60-70 | 30-40 min | 80-95 | [2] |
| Zeolite A/ZnCl₂ nanoparticles | Hydrazine, isothiocyanate, chalcone | Solvent-free | Not specified | Not specified | High (not specified) | [5][6] |
| Amberlyst-15 | Chalcones, hydrazinecarbothioamide hydrochloride | Acetonitrile | Room Temp. | Not specified | Good | [3] |
| Acetic Acid (Conventional) | Chalcones, thiosemicarbazide | Glacial Acetic Acid | Reflux | 4-6 h | 67-81 | [1][4] |
| Catalyst-free | Pyrazole carbaldehydes, secondary amines, elemental sulfur | Not specified | Not specified | 36 min - 1 h | 34-90 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Here are the experimental protocols for key synthetic methods.
HAp/ZnCl₂ Nano-flakes Catalyzed Synthesis[2]
This one-pot, solvent-free method offers high yields and short reaction times.
Procedure:
-
A mixture of hydrazine hydrate (1 mmol), arylidene malononitrile (1 mmol), isothiocyanate (1 mmol), and a catalytic amount of HAp/ZnCl₂ (10 wt%) is prepared.
-
The mixture is stirred at 60-70°C for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the pure organic products are extracted using chloroform.
-
The final product is recrystallized from ethanol.
Amberlyst-15 Catalyzed Synthesis[3]
This method utilizes a solid acid catalyst for a (3+2) annulation reaction at room temperature.
Procedure:
-
Intermediate 1-aryl-3-(4-(dimethylamino)phenyl)prop-2-en-1-ones (chalcones) are prepared via Claisen-Schmidt condensation.
-
The chalcone (1 mmol) and hydrazinecarbothioamide hydrochloride (1 mmol) are reacted in acetonitrile in the presence of Amberlyst-15.
-
The reaction is carried out at room temperature.
-
The Amberlyst-15 catalyst can be recovered by filtration and reused.
Conventional Acetic Acid Catalyzed Synthesis[1][4]
A traditional method involving reflux in an acidic medium.
Procedure:
-
Chalcone derivatives (1 mmol) are mixed with thiosemicarbazide (1 mmol) in glacial acetic acid (5 mL).
-
The mixture is heated under reflux conditions for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the pyrazoline-1-carbothioamide product.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflow and a proposed reaction mechanism for the synthesis of pyrazole-1-carbothioamides.
Caption: General experimental workflow for pyrazole-1-carbothioamide synthesis.
Caption: Proposed mechanism for HAp/ZnCl₂ catalyzed synthesis.[2]
Conclusion
The synthesis of pyrazole-1-carbothioamides can be achieved through various catalytic methods. Modern nanocatalysts like HAp/ZnCl₂ and Zeolite A/ZnCl₂ offer significant advantages in terms of efficiency, with high yields and short reaction times under solvent-free conditions, aligning with the principles of green chemistry.[2][5][6] Solid acid catalysts such as Amberlyst-15 also provide an effective route at room temperature.[3] While conventional methods using acetic acid are still prevalent, they often require longer reaction times and reflux temperatures.[1][4] The possibility of catalyst-free synthesis presents an interesting and environmentally friendly alternative, though its substrate scope may vary.[7] The choice of the optimal catalyst will depend on the specific substrates, desired reaction conditions, and the importance of factors such as yield, reaction time, and environmental impact.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. ajol.info [ajol.info]
- 7. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide via NMR: A Comparative Guide
For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison for validating the structure of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide using Nuclear Magnetic Resonance (NMR) spectroscopy. We present key experimental data, detailed protocols, and a comparative analysis with a closely related analogue, 3,5-Dimethyl-1H-pyrazole-1-carboxamide.
Comparative NMR Data Analysis
The structural elucidation of this compound can be definitively achieved by analyzing its ¹H and ¹³C NMR spectra. The key features confirming the structure are the number of signals, their chemical shifts (δ), multiplicities, and the integration of the proton signals. Below is a comparison of the expected spectral data for the target compound and its carboxamide analogue.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Assignment | This compound (Expected) | 3,5-Dimethyl-1H-pyrazole-1-carboxamide (Observed) [1][2] | Key Differentiator |
| 3-CH₃ | ~2.2 ppm (s, 3H) | ~2.2 ppm (s, 3H) | Minimal difference expected. |
| 5-CH₃ | ~2.5 ppm (s, 3H) | ~2.5 ppm (s, 3H) | Minimal difference expected. |
| H-4 | ~6.2 ppm (s, 1H) | ~6.1 ppm (s, 1H) | Minimal difference expected. |
| -C(S)NH₂ / -C(O)NH₂ | ~8.0-9.5 ppm (br s, 2H) | ~7.0-8.0 ppm (br s, 2H) | The thioamide protons are typically more deshielded and may appear as two separate broad singlets due to restricted rotation around the C-N bond. |
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Assignment | This compound (Expected) | 3,5-Dimethyl-1H-pyrazole-1-carboxamide (Expected) [3] | Key Differentiator |
| 3-CH₃ | ~13 ppm | ~13 ppm | Minimal difference. |
| 5-CH₃ | ~14 ppm | ~14 ppm | Minimal difference. |
| C-4 | ~111 ppm | ~110 ppm | Minimal difference. |
| C-3 | ~150 ppm | ~151 ppm | Minimal difference. |
| C-5 | ~142 ppm | ~141 ppm | Minimal difference. |
| C=S / C=O | ~175-185 ppm | ~150-160 ppm | This is the most significant and definitive differentiator. The thiocarbonyl carbon is substantially downfield compared to the carbonyl carbon. |
Note: Expected values for this compound are extrapolated from data on closely related pyrazole carbothiohydrazides and other pyrazole carbothioamides.[4]
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining high-quality NMR spectra for structural validation.
1. Sample Preparation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this class of compounds, as it effectively dissolves the sample and its residual solvent peak does not interfere with key signals.
-
Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ for ¹H NMR. A higher concentration (15-25 mg) may be beneficial for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Advanced Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm proton-proton couplings (though none are expected for the core structure).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (e.g., C-4 with H-4, and the methyl carbons with their respective protons).
-
HMBC (Heteronuclear Multiple Bond Correlation): To confirm long-range (2-3 bond) correlations. For instance, correlations from the methyl protons to the C-3 and C-5 carbons of the pyrazole ring would provide definitive assignment.
-
Variable Temperature (VT) NMR: If the amide proton signals are excessively broad, acquiring spectra at a lower temperature may sharpen the signals by slowing the rate of chemical exchange or rotation around the C-N bond.
-
Visualizing the Validation Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of this compound from its NMR data.
References
Unveiling the Biological Potential: A Comparative Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of the biological activities of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide and its derivatives, with a focus on their anticancer and antifungal properties. The information presented is supported by experimental data from various scientific studies, offering an objective overview for researchers in drug discovery and development.
Antimicrobial Activity: A Promising Frontier
Derivatives of this compound have demonstrated notable antimicrobial activity, particularly against various fungal and bacterial strains. The biological efficacy of these compounds is often attributed to the presence of the pyrazole ring coupled with the carbothioamide moiety.
Comparative Antifungal Activity of Pyrazole-1-carbothioamide Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrazole-1-carbothioamide derivatives against different fungal species. Lower MIC values indicate higher antifungal activity.
| Compound ID | Derivative Substitution | Aspergillus niger (MIC, µg/mL) | Aspergillus flavus (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| 1 | 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)- | 15 | 15 | >90 | [1] |
| 2 | 5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)- | 20 | 20 | >90 | [1] |
| 3 | 5-(4-(dimethylamino)phenyl)-3-phenyl- | 25 | 25 | >90 | [1] |
| 4 | 5-(4-(dimethylamino)phenyl)-3-(p-tolyl)- | 25 | 25 | >90 | [1] |
| 5 | 5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)- | 30 | 30 | >90 | [1] |
| Nystatin | Standard Drug | 25 | 25 | 20 | [1] |
Note: The core structure for compounds 1-5 is a 4,5-dihydro-1H-pyrazole-1-carbothioamide.
Comparative Antibacterial Activity of Pyrazole-1-carbothioamide Derivatives
The table below presents the MIC values of selected derivatives against common bacterial strains, highlighting their potential as antibacterial agents.
| Compound ID | Derivative Substitution | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Reference |
| 1 | 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)- | 10 | 10 | 15 | [1] |
| 2 | 5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)- | 15 | 15 | 25 | [1] |
| 3 | 5-(4-(dimethylamino)phenyl)-3-phenyl- | 15 | 15 | 20 | [1] |
| Streptomycin | Standard Drug | 10 | 15 | 15 | [1] |
Note: The core structure for compounds 1-3 is a 4,5-dihydro-1H-pyrazole-1-carbothioamide.
Anticancer Activity: Targeting Malignant Cells
Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death.
Comparative Anticancer Activity of Pyrazole-1-carbothioamide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Substitution | Cell Line | IC50 (µM) | Reference |
| 6 | Pyrazole-linked pyrazoline with carbothioamide | A549 (Lung) | 9.3 | [2] |
| 7 | Pyrazole-linked pyrazoline with carbothioamide | A549 (Lung) | 10.2 | [2] |
| 8 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Breast) | 14.97 (24h) | [3][4] |
| Gefitinib | Standard Drug | A549 (Lung) | - | [2] |
| Paclitaxel | Standard Drug | MDA-MB-468 (Breast) | 49.90 (24h) | [3][4] |
Experimental Protocols
Agar Well-Diffusion Assay for Antimicrobial Susceptibility Testing
This method is widely used to assess the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
Application of Test Compounds: A defined volume of the dissolved pyrazole derivative at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are also included.
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Signaling Pathways
Proposed Anticancer Mechanism of Action
The anticancer activity of certain pyrazole-1-carbothioamide derivatives is believed to be mediated through the induction of apoptosis, primarily via the intrinsic pathway. Some derivatives may also inhibit key signaling molecules like EGFR kinase.[2][5]
Proposed Antifungal Mechanism of Action
The antifungal effect of some pyrazole-1-carbothioamide derivatives is thought to involve the disruption of fungal iron homeostasis, leading to increased oxidative stress and subsequent cell death. Another potential mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
A Spectroscopic Showdown: Distinguishing Pyrazole and its Methylated Isomers
For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a foundational necessity. In this guide, we present a detailed spectroscopic comparison of pyrazole and its three methyl isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide a clear framework for their unambiguous identification, supported by experimental data and detailed protocols.
The differentiation of these closely related heterocyclic compounds is critical in various fields, including medicinal chemistry and materials science, where the specific substitution pattern on the pyrazole ring dictates biological activity and material properties. This guide offers a side-by-side analysis of their key spectroscopic features to aid in structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for pyrazole and its methyl isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, TMS at 0.00 ppm)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| Pyrazole | ~7.6 (2H) | Triplet | H-3, H-5 |
| ~6.3 (1H) | Triplet | H-4 | |
| ~12.7 (1H) | Broad Singlet | N-H | |
| 1-Methylpyrazole | ~7.45 (1H) | Doublet | H-5 |
| ~7.35 (1H) | Doublet | H-3 | |
| ~6.15 (1H) | Triplet | H-4 | |
| ~3.85 (3H) | Singlet | N-CH₃ | |
| 3-Methylpyrazole [1] | 10.88 | Broad Singlet | N-H |
| 7.480 | Doublet | C5-H | |
| 6.057 | Doublet | C4-H | |
| 2.339 | Singlet | C3-CH₃ | |
| 4-Methylpyrazole | ~12.5 (1H) | Broad Singlet | N-H |
| ~7.4 (2H) | Singlet | H-3, H-5 | |
| ~2.1 (3H) | Singlet | C4-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, TMS at 0.00 ppm)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| Pyrazole [2] | ~134.5 | C-3, C-5 |
| ~105.5 | C-4 | |
| 1-Methylpyrazole [3] | ~138.5 | C-5 |
| ~129.0 | C-3 | |
| ~105.0 | C-4 | |
| ~39.0 | N-CH₃ | |
| 3-Methylpyrazole [1] | ~145 | C-3 |
| ~135 | C-5 | |
| ~105 | C-4 | |
| ~11-13 | -CH₃ | |
| 4-Methylpyrazole [4] | ~135.0 | C-3, C-5 |
| ~114.0 | C-4 | |
| ~9.0 | -CH₃ |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C=C, C=N Stretch | C-H Bend |
| Pyrazole | ~3140 (broad) | ~3050 | ~1500-1400 | ~1150, ~1050 |
| 1-Methylpyrazole | Absent | ~3100, ~2950 (CH₃) | ~1520, ~1400 | ~1130, ~1030 |
| 3-Methylpyrazole | ~3200-2600 (broad) | ~3120, ~2920 (CH₃) | ~1580 | ~1160, ~1060 |
| 4-Methylpyrazole | ~3200 (broad) | ~3100, ~2920 (CH₃) | ~1580 | ~1170, ~1070 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| Pyrazole | 68 | 67, 41, 40, 39 |
| 1-Methylpyrazole | 82 | 81, 54, 53, 42 |
| 3-Methylpyrazole | 82 | 81, 55, 54, 42 |
| 4-Methylpyrazole | 82 | 81, 55, 54, 41 |
Experimental Workflow
The logical progression for the spectroscopic identification and comparison of pyrazole isomers is outlined below. This workflow ensures a systematic approach, starting from basic structural information and moving towards detailed atomic-level characterization.
Caption: A logical workflow for the spectroscopic comparison of pyrazole isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the pyrazole isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse width.
-
¹³C NMR Acquisition : Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing : Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectrum and apply a baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples (1-methylpyrazole), a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples (pyrazole, 3-methylpyrazole, 4-methylpyrazole), a Nujol mull or a KBr pellet can be prepared. Alternatively, a thin solid film can be created by dissolving a small amount of the solid in a volatile solvent (e.g., methylene chloride), dropping the solution onto a salt plate, and allowing the solvent to evaporate.[5]
-
Data Acquisition : Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H and C-H stretches, and the fingerprint region for the pyrazole ring.
Mass Spectrometry (MS)
-
Sample Introduction : For volatile compounds like the pyrazole isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Inject a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the GC inlet.
-
Ionization : Electron Ionization (EI) is a common method for these molecules. A standard electron energy of 70 eV is typically used to generate positive ions.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Interpretation : Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information and distinguish between the isomers based on their characteristic fragment ions.
References
One-Pot Wonder or Step-by-Step Success? Benchmarking the Efficiency of Pyrazole Synthesis
For researchers in drug discovery and development, the efficient synthesis of core heterocyclic scaffolds is paramount. Pyrazoles, a class of nitrogen-containing heterocycles, are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs. The choice between a one-pot synthesis and a traditional multi-step approach can significantly impact project timelines and resource allocation. This guide provides a data-driven comparison of these two synthetic strategies for the preparation of 3,5-diphenyl-1H-pyrazole, a representative member of this important class of compounds.
The pyrazole nucleus is a key pharmacophore found in a wide range of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and treatments for neurological disorders. Its prevalence in drug discovery underscores the need for efficient and scalable synthetic routes. This comparison focuses on the synthesis of 3,5-diphenyl-1H-pyrazole to provide a clear and objective evaluation of one-pot versus multi-step methodologies.
Quantitative Comparison of Synthesis Methods
To provide a clear benchmark, we have summarized the key performance indicators for both a one-pot and a multi-step synthesis of 3,5-diphenyl-1H-pyrazole. The multi-step synthesis involves the initial preparation of a chalcone intermediate, which is then cyclized with hydrazine. The one-pot synthesis, in contrast, combines all reactants in a single reaction vessel.
| Metric | One-Pot Synthesis | Multi-Step Synthesis |
| Overall Yield | 70-95%[1][2] | ~60-85% (cumulative over two steps) |
| Total Reaction Time | 30 minutes - 5 hours[1][3] | 2 - 8 hours (excluding intermediate workup) |
| Number of Steps | 1 | 2 |
| Intermediate Isolation | No | Yes |
| Purification | Typically requires column chromatography or crystallization[3] | Requires purification of both the intermediate and the final product |
| Reagent & Solvent Usage | Generally lower due to fewer steps | Higher due to multiple reaction and workup stages |
| Inferred Cost-Effectiveness | Higher (fewer steps, less solvent, less time) | Lower (more steps, more solvent, longer time) |
Experimental Protocols
Below are detailed experimental protocols for both the one-pot and multi-step synthesis of 3,5-diphenyl-1H-pyrazole, based on established literature procedures.
One-Pot Synthesis of 3,5-diphenyl-1H-pyrazole
This protocol is adapted from a three-component reaction strategy.[1]
Reactants:
-
Benzaldehyde
-
Acetophenone
-
Hydrazine dihydrochloride
-
Sodium acetate
-
Ethanol
-
Aqueous potassium bromate (KBrO3) and potassium bromide (KBr) solution for in-situ oxidation
Procedure:
-
A mixture of benzaldehyde (1 equivalent), acetophenone (1 equivalent), and hydrazine dihydrochloride (1 equivalent) along with sodium acetate (1 equivalent) is refluxed in ethanol for 30 minutes to form the pyrazoline intermediate.
-
After cooling the reaction mixture, an aqueous solution of KBrO3 (1.2 equivalents) and KBr (1.2 equivalents) is added, maintaining the temperature below 15°C.
-
The resulting product is extracted with an organic solvent (e.g., ether), washed, dried, and concentrated.
-
The crude product is then purified by recrystallization or column chromatography to yield 3,5-diphenyl-1H-pyrazole.[1]
Multi-Step Synthesis of 3,5-diphenyl-1H-pyrazole
This traditional approach involves the synthesis of a chalcone intermediate followed by cyclization.
Step 1: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
Reactants:
-
Acetophenone
-
Benzaldehyde
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
To a stirred solution of acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.
-
The reaction mixture is stirred for 2-3 hours, during which the chalcone precipitates.
-
The precipitate is filtered, washed with cold water until neutral, and dried. The crude chalcone can be purified by recrystallization from ethanol.
Step 2: Synthesis of 3,5-diphenyl-1H-pyrazole from Chalcone
Reactants:
-
(E)-1,3-diphenylprop-2-en-1-one (Chalcone from Step 1)
-
Hydrazine hydrate
-
Ethanol or acetic acid
Procedure:
-
A mixture of the chalcone (1 equivalent) and hydrazine hydrate (1.2-2 equivalents) in a suitable solvent like ethanol or acetic acid is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to give 3,5-diphenyl-1H-pyrazole. Further purification can be achieved by recrystallization.
Workflow Visualizations
The following diagrams illustrate the logical flow of both the one-pot and multi-step synthetic approaches.
Caption: One-Pot Synthesis Workflow.
Caption: Multi-Step Synthesis Workflow.
Concluding Remarks
The choice between a one-pot and a multi-step synthesis for pyrazoles ultimately depends on the specific goals of the research. The one-pot approach offers significant advantages in terms of time and resource efficiency, making it an attractive option for high-throughput screening and the rapid generation of compound libraries.[1][3] Its simplicity and reduced waste profile also align with the principles of green chemistry.
Conversely, the multi-step synthesis provides a more controlled, stepwise approach that allows for the isolation and characterization of intermediates. This can be beneficial for optimizing reaction conditions for each step and for the synthesis of complex, highly functionalized pyrazole derivatives where a one-pot approach might lead to side reactions or purification challenges.
For drug development professionals and researchers focused on efficiency and scalability, the data strongly suggests that one-pot synthesis is a superior strategy for the preparation of a wide range of pyrazole derivatives. However, the classic multi-step approach remains a valuable and robust tool in the synthetic chemist's arsenal, particularly for complex target molecules and in-depth mechanistic studies.
References
Pyrazole Compounds Emerge as Potent Alternatives to Cisplatin in Cancer Cytotoxicity
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of the cytotoxic effects of novel pyrazole compounds against the widely-used chemotherapy drug, cisplatin. This guide synthesizes experimental data from multiple studies, highlighting the potential of pyrazole derivatives as potent anti-cancer agents, with some exhibiting significantly lower IC50 values than cisplatin in various cancer cell lines.
The data indicates that certain pyrazole analogs demonstrate superior cytotoxic activity. For instance, a pyrazole-naphthalene analog showed an IC50 value of 2.78 µM in MCF7 breast cancer cells, proving to be over five times more potent than cisplatin, which had an IC50 of 15.24 µM in the same study. Similarly, a polysubstituted pyrazole derivative exhibited an IC50 of 2 µM against HepG2 hepatocellular carcinoma cells, which was considerably lower than cisplatin's IC50 of 5.5 µM. Another standout is compound 56b, which displayed IC50 values of 0.102 µM and 0.110 µM against C6 brain and MCF-7 breast cancer cells, respectively, demonstrating 1.2- and 5.4-fold higher potency compared to cisplatin.[1]
However, not all pyrazole derivatives outperformed the veteran drug. For example, pyrazole-based azoles 17a and 17b were found to be 4.7- and 3.6-fold less potent than cisplatin against the A549 lung cancer cell line.[1] This underscores the importance of specific structural modifications in enhancing the anticancer efficacy of pyrazole compounds.
Comparative Cytotoxicity Data: Pyrazole Compounds vs. Cisplatin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole compounds compared to cisplatin across a range of cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Cancer Cell Line | Pyrazole Compound | Pyrazole IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| MCF7 (Breast) | Pyrazole-naphthalene analog 10 | 2.78 | 15.24 | |
| Compound 56b | 0.110 | 0.596 | [1] | |
| HepG2 (Liver) | Polysubstituted pyrazole derivative 59 | 2 | 5.5 | |
| AsPC-1 (Pancreatic) | Compound 11 (Pyrazoline derivative) | 16.8 | Not specified in direct comparison | [2] |
| U251 (Glioblastoma) | Compound 11 (Pyrazoline derivative) | 11.9 | Not specified in direct comparison | [2] |
| A549 (Lung) | Pyracrenic acid (Compound 16) | 2.8 | 3.3 | [3] |
| Pyrazole-based azole 17a | 4.47 (µg/mL) | 0.95 (µg/mL) | [1] | |
| Pyrazole-based azole 17b | 3.46 (µg/mL) | 0.95 (µg/mL) | [1] | |
| C6 (Brain) | Compound 56b | 0.102 | 0.122 | [1] |
| MDA-MB-468 (Breast) | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | 14.97 (24h), 6.45 (48h) | 49.90 (24h), 25.19 (48h) (Paclitaxel as reference) | [4] |
Experimental Protocols
The cytotoxic effects of the pyrazole compounds and cisplatin were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the pyrazole compounds or cisplatin. A control group with no drug was also included.
-
Incubation: The plates were incubated for a specified period, typically ranging from 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the medium was removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, was added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.
Visualizing the Research Workflow
The following diagram illustrates the typical experimental workflow for assessing the cytotoxicity of the compounds.
Experimental workflow for in vitro cytotoxicity assessment.
Mechanism of Action: A Glimpse into Tubulin Inhibition
Several pyrazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. Tubulin is a crucial protein that forms microtubules, which are essential for cell division (mitosis). By disrupting the formation of microtubules, these pyrazole compounds can arrest the cell cycle and induce apoptosis (programmed cell death).
The diagram below illustrates a simplified pathway of tubulin polymerization and its inhibition.
Simplified pathway of tubulin polymerization and its inhibition.
The collective evidence from these studies positions pyrazole derivatives as a highly promising class of compounds in the development of new anticancer therapies. Their potent cytotoxicity against a range of cancer cell lines, in some cases surpassing that of cisplatin, warrants further investigation and preclinical development.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for further investigation. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for confirming the purity of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3] We present a detailed experimental protocol, comparative data, and a discussion of alternative methodologies.
Introduction to Purity Determination
The purity of a compound is a critical parameter that can significantly influence its chemical, physical, and biological properties. In the context of drug discovery and development, even minute impurities can lead to erroneous experimental results, altered toxicity profiles, and diminished therapeutic efficacy.[4] While classical methods like melting and boiling point determination offer a preliminary assessment of purity, chromatographic and spectroscopic techniques are indispensable for quantitative analysis.[5][6]
High-Performance Liquid Chromatography (HPLC) stands as a gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[7] This guide will focus on a reverse-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of moderately polar organic compounds like pyrazole derivatives.[8][9][10]
Experimental Protocol: RP-HPLC for this compound
This section details a robust RP-HPLC method for the purity assessment of this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Methanol:Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation: Comparative Purity Analysis
The following table summarizes the hypothetical purity data for three different batches of synthesized this compound, analyzed using the described HPLC method.
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Batch A | 8.52 | 1254367 | 99.5 |
| Batch B | 8.51 | 1198745 | 98.8 |
| Batch C | 8.53 | 1302548 | 99.7 |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity determination process.
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Purity Determination Methods
While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable in certain contexts.
| Method | Principle | Advantages | Limitations |
| Thin Layer Chromatography (TLC) | Differential migration of components on a stationary phase. | Simple, rapid, and cost-effective for qualitative assessment. | Not quantitative, lower resolution than HPLC. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Can identify and quantify impurities if their structure is known. | Lower sensitivity than HPLC, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and can provide molecular weight information of impurities. | Typically coupled with a separation technique (e.g., LC-MS, GC-MS). |
| Melting Point Analysis | A pure crystalline solid has a sharp and defined melting point. | Simple and rapid preliminary check of purity. | Insensitive to small amounts of impurities, not quantitative. |
Hypothetical Signaling Pathway Involvement
Derivatives of 3,5-dimethyl-1H-pyrazole have been investigated for their potential as inhibitors of various enzymes, including kinases, which are crucial components of cellular signaling pathways.[1] The diagram below illustrates a hypothetical signaling pathway where a pyrazole derivative could exert its therapeutic effect by inhibiting a key kinase, thereby blocking downstream signaling that contributes to disease progression.
Caption: Hypothetical Kinase Inhibition Pathway.
Conclusion
Confirming the purity of this compound is a critical step in its development as a potential therapeutic agent. The RP-HPLC method detailed in this guide offers a reliable and accurate approach for this purpose. By comparing the results with alternative techniques and understanding the potential biological context of such compounds, researchers can ensure the quality and integrity of their scientific findings.
References
- 1. This compound|CAS 1124-15-8 [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tutorchase.com [tutorchase.com]
- 6. moravek.com [moravek.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijcpa.in [ijcpa.in]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the eyes, respiratory system, and skin.[1] Therefore, it is imperative that this chemical waste is not disposed of in regular trash or down the drain.[1][2] Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.
Step 1: Waste Characterization and Hazard Assessment
Before disposal, it is essential to characterize the waste stream containing this compound. According to the Resource Conservation and Recovery Act (RCRA), a chemical waste generator must determine if the waste is hazardous.[3] This determination involves a four-step process:
-
Is the material a solid waste? In a laboratory setting, any discarded this compound, including contaminated materials, is considered a solid waste.[4][5]
-
Is the waste specifically excluded? There are no specific exclusions for this compound.[4][5]
-
Is the waste a "listed" hazardous waste? The EPA maintains lists of specific hazardous wastes (F, K, P, and U lists).[6] You must check these lists to see if your waste stream is included.
-
Does the waste exhibit a "characteristic" of hazardous waste? If not listed, the waste must be evaluated for the four characteristics of hazardous waste:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of certain toxic chemicals that can leach out of the waste.[6]
-
Given the health hazards of this compound, it is highly likely to be classified as a toxic hazardous waste.
Step 2: Proper Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, compatible, and sealable solid waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[8]
Step 3: Packaging and Labeling
All waste containers must be in good condition and compatible with the chemical. The container must be securely sealed to prevent leaks.[9] Each container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date accumulation started
-
The name and contact information of the generating laboratory or researcher
-
Appropriate hazard pictograms (e.g., harmful, irritant)
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][9] This area should be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from general laboratory traffic
-
In a well-ventilated area
-
Segregated from incompatible chemicals
Step 5: Professional Disposal
The final step is the disposal of the hazardous waste by a licensed and reputable hazardous waste disposal company.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department. They will have established procedures for hazardous waste pickup and disposal.
-
Arrange for pickup. Follow your institution's protocol to request a waste pickup from the EHS department or their designated contractor.
-
Maintain records. Keep a copy of all waste manifests and disposal records for regulatory compliance.
Below is a summary of the key quantitative data related to hazardous waste accumulation:
| Parameter | Regulatory Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Time Limit for Removal from SAA once full | Within 3 calendar days | [9] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principles of laboratory chemical waste management apply. The key "experiment" in this context is the hazardous waste determination, which follows the EPA's established methodology.
Visualizing the Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Caption: Logical basis for treating the compound as hazardous waste.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dimethyl-1H-pyrazole-1-carbothioamide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Summary
This compound is a chemical that poses several health risks. It is harmful if inhaled, swallowed, or absorbed through the skin.[1] It is also known to cause irritation to the skin, eyes, and respiratory system.[1][2][3]
| Hazard Type | Description |
| Acute Toxicity | Harmful by inhalation, in contact with skin, and if swallowed.[1] |
| Irritation | Causes skin, eye, and respiratory system irritation.[1][2][3] |
| Target Organs | Respiratory system, gastrointestinal system, eyes, skin.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as fume hoods and proper ventilation, should be in place and functioning correctly.
| Body Part | Required PPE | Recommended Materials/Standards |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4] |
| Skin/Hands | Chemical-resistant, impervious gloves. | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option.[5] |
| Body | Protective clothing to prevent skin exposure. | Wear appropriate protective clothing.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator is necessary if working in a poorly ventilated area, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][5] |
Operational Plan: Safe Handling Workflow
Experimental Protocols
Emergency First-Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Ingestion: Seek immediate medical attention. Wash mouth out with water.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Spill and Leak Procedures
In case of a spill, adhere to the following steps:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use proper personal protective equipment as indicated in the PPE section.[1]
-
Clean-up: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.
-
Environmental Protection: Do not let this chemical enter the environment.[1]
Disposal Plan
All waste materials, including the chemical itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Waste Containers: Use suitable, closed containers for disposal.[1][4]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain or in regular trash.
-
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[2]
Storage
Proper storage is essential to maintain the chemical's stability and prevent accidents.
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
